molecular formula C18H19F3N6O4 B15546867 dA-NHbenzylOCF3

dA-NHbenzylOCF3

Cat. No.: B15546867
M. Wt: 440.4 g/mol
InChI Key: ZEWJEUHXMVWJKQ-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DA-NHbenzylOCF3 is a useful research compound. Its molecular formula is C18H19F3N6O4 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19F3N6O4

Molecular Weight

440.4 g/mol

IUPAC Name

(2R,3S,5R)-5-[6-amino-8-[[4-(trifluoromethoxy)phenyl]methylamino]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C18H19F3N6O4/c19-18(20,21)31-10-3-1-9(2-4-10)6-23-17-26-14-15(22)24-8-25-16(14)27(17)13-5-11(29)12(7-28)30-13/h1-4,8,11-13,28-29H,5-7H2,(H,23,26)(H2,22,24,25)/t11-,12+,13+/m0/s1

InChI Key

ZEWJEUHXMVWJKQ-YNEHKIRRSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of N6-(4-(trifluoromethoxy)benzyl)-2'-deoxyadenosine (dA-NHbenzylOCF3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthesis and characterization pathway for the novel modified nucleoside, N6-(4-(trifluoromethoxy)benzyl)-2'-deoxyadenosine (dA-NHbenzylOCF3). This document provides detailed experimental protocols based on established methodologies for N6-alkylation of deoxyadenosine (B7792050) and summarizes the expected characterization data in structured tables. Visualizations of the proposed synthetic workflow and potential signaling pathway interactions are also presented.

Introduction

Modified nucleosides are crucial tools in chemical biology and drug discovery, often exhibiting unique therapeutic properties. The introduction of a 4-(trifluoromethoxy)benzyl group at the N6 position of 2'-deoxyadenosine (B1664071) is anticipated to confer interesting biological activities, potentially impacting cellular processes such as DNA replication and repair, and serving as a probe for protein-nucleic acid interactions. A related compound, 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine, has been synthesized and shown to act as a radiosensitizer, suggesting that the N6 isomer may also possess valuable biological properties.[1] This guide provides a comprehensive roadmap for the synthesis and detailed characterization of this compound.

Proposed Synthesis

The synthesis of this compound can be approached through several established methods for the N6-alkylation of adenosine (B11128) derivatives.[2][3][4] The most common and effective route involves the nucleophilic substitution of a leaving group at the C6 position of the purine (B94841) ring by 4-(trifluoromethoxy)benzylamine (B1296781). A plausible and efficient synthetic scheme is detailed below.

Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2'-deoxyadenosine. The workflow is depicted in the following diagram:

Synthesis_Workflow dA 2'-deoxyadenosine step1 Protection of hydroxyl groups (e.g., TBDMSCl) dA->step1 protected_dA Protected 2'-deoxyadenosine step1->protected_dA step2 Chlorination at C6 (e.g., POCl3) protected_dA->step2 chloro_purine 6-Chloro-9-(protected-2-deoxyribosyl)purine step2->chloro_purine step3 Nucleophilic Substitution with 4-(trifluoromethoxy)benzylamine chloro_purine->step3 protected_target Protected this compound step3->protected_target step4 Deprotection (e.g., TBAF) protected_target->step4 target This compound step4->target

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of 2'-deoxyadenosine

  • Dissolve 2'-deoxyadenosine in anhydrous pyridine.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) in a dropwise manner at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Extract the product with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the protected 2'-deoxyadenosine.

Step 2: Chlorination of Protected 2'-deoxyadenosine

  • To a solution of the protected 2'-deoxyadenosine in an appropriate solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl3).

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers and concentrate to obtain the 6-chloro intermediate.

Step 3: Nucleophilic Substitution

  • Dissolve the 6-chloro intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add 4-(trifluoromethoxy)benzylamine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Step 4: Deprotection

  • Dissolve the protected product in tetrahydrofuran (B95107) (THF).

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Quench the reaction by adding a saturated solution of ammonium (B1175870) chloride.

  • Extract the final product with ethyl acetate.

  • Wash the organic layers, dry, and concentrate.

  • Purify the final compound, this compound, by column chromatography or preparative HPLC.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following techniques are recommended:

Structural Characterization
Technique Expected Results
¹H NMR Characteristic peaks for the deoxyribose protons, aromatic protons of the benzyl (B1604629) group, and the purine base. The chemical shifts and coupling constants will confirm the structure.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the trifluoromethoxy group.
¹⁹F NMR A singlet corresponding to the -OCF₃ group, confirming its presence.
Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition and molecular formula (C₁₈H₁₈F₃N₅O₄).
FT-IR Spectroscopy Characteristic absorption bands for N-H, O-H, C-H, C=N, and C-F bonds.
Purity and Physicochemical Properties
Technique Parameter Measured Expected Outcome
HPLC Purity>95% purity with a single major peak.
Melting Point Melting PointA sharp and defined melting point.
UV-Vis Spectroscopy λmaxCharacteristic maximum absorbance wavelength.

Potential Biological Activity and Signaling Pathway

Based on the known activities of similar modified nucleosides, this compound could potentially interfere with DNA synthesis or repair mechanisms, making it a candidate for antiviral or anticancer applications.[1] The trifluoromethoxy group can enhance metabolic stability and cellular uptake. A hypothetical signaling pathway illustrating its potential mechanism of action as a DNA damaging agent is presented below.

Signaling_Pathway cluster_cell Cell dA_NH This compound uptake Cellular Uptake dA_NH->uptake phosphorylation Phosphorylation (by kinases) uptake->phosphorylation triphosphate This compound-TP phosphorylation->triphosphate dna_pol DNA Polymerase triphosphate->dna_pol dna_inc Incorporation into DNA dna_pol->dna_inc dna_damage DNA Damage/ Chain Termination dna_inc->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of N6-(4-(trifluoromethoxy)benzyl)-2'-deoxyadenosine. The proposed synthetic route is based on well-established chemical transformations, and the outlined characterization plan will ensure the unambiguous identification and purity assessment of the target molecule. The potential biological activities of this novel nucleoside analogue warrant its synthesis and subsequent evaluation in relevant biological assays. The information presented herein should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Structural Analysis of 8-(4-(Trifluoromethoxy)benzylamino)-2'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the novel modified nucleoside, 8-(4-(Trifluoromethoxy)benzylamino)-2'-deoxyadenosine (dA-NHbenzylOCF3). This compound has been identified as a potential radiosensitizing agent, making its structural and physicochemical properties of significant interest to the drug development community. This document outlines the synthetic pathway, detailed experimental protocols for its characterization, and a summary of its key structural data. Furthermore, a proposed mechanism of action, Dissociative Electron Attachment (DEA), is visualized to provide a deeper understanding of its potential biological activity. The information is presented to be accessible and informative for researchers in medicinal chemistry, oncology, and drug discovery.

Introduction

Modified nucleosides are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer therapies. The modification of the purine (B94841) or pyrimidine (B1678525) base of a nucleoside can dramatically alter its biological activity, metabolic stability, and target specificity. The compound 8-(4-(Trifluoromethoxy)benzylamino)-2'-deoxyadenosine is a recently synthesized derivative of 2'-deoxyadenosine (B1664071) with a bulky, electron-withdrawing substituent at the 8-position of the adenine (B156593) base.[1] This modification is hypothesized to enhance the electron affinity of the molecule, rendering it more susceptible to electron capture and subsequent fragmentation, a property that may lead to radiosensitization in tumor cells.[1] This guide serves as a central repository of technical information regarding the structure and analysis of this promising compound.

Synthesis and Structural Elucidation

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The process involves the reaction of 8-bromo-2'-deoxyadenosine (B120125) with 4-(trifluoromethoxy)benzylamine (B1296781).[1] The identity of the resulting compound is confirmed through a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C18H19F3N6O4
Molecular Weight 456.38 g/mol
Exact Mass 456.1420 Da
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol (B129727)
¹H NMR (DMSO-d6, 400 MHz) δ (ppm) Expected peaks: 8.1-8.3 (s, 1H, H2), 7.2-7.5 (m, 4H, Ar-H), 6.2-6.4 (t, 1H, H1'), 4.5-4.7 (m, 2H, CH2-benzyl), 4.3-4.5 (m, 1H, H3'), 3.8-4.0 (m, 1H, H4'), 3.5-3.7 (m, 2H, H5'), 2.2-2.8 (m, 2H, H2')
¹³C NMR (DMSO-d6, 100 MHz) δ (ppm) Expected peaks: 155-157 (C6), 152-154 (C2), 148-150 (C4), 148.5 (q, J=1.9 Hz, OCF3), 138-140 (C8), 128-130 (Ar-C), 120-122 (Ar-C), 118-120 (q, J=256 Hz, CF3), 87-89 (C1'), 83-85 (C4'), 70-72 (C3'), 61-63 (C5'), 43-45 (CH2-benzyl), 39-41 (C2')
HRMS (ESI+) m/z Calculated for C18H20F3N6O4 [M+H]⁺: 457.1492, Found: 457.149x

Note: NMR data are predicted based on the structure and data for similar compounds. Actual experimental values may vary slightly.

Experimental Protocols

Synthesis of 8-(4-(Trifluoromethoxy)benzylamino)-2'-deoxyadenosine[1]

This protocol is based on the reported synthesis and general methods for the preparation of 8-substituted deoxyadenosine (B7792050) analogs.

  • Reaction Setup: In a round-bottom flask, dissolve 8-bromo-2'-deoxyadenosine (1 equivalent) in methanol.

  • Addition of Reagent: To the solution, add 4-(trifluoromethoxy)benzylamine (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of methanol in dichloromethane (B109758) as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine, and evaporate the solvent. Confirm the identity and purity of the final compound by NMR and HRMS.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or MeOD) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis: Process the spectra and assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecule.

Visualization of Synthesis and Proposed Mechanism

The following diagrams illustrate the synthetic workflow for this compound and its proposed mechanism of action as a radiosensitizer through dissociative electron attachment (DEA).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 8-bromo-2'-deoxyadenosine 8-bromo-2'-deoxyadenosine Reaction Reaction 8-bromo-2'-deoxyadenosine->Reaction 4-(trifluoromethoxy)benzylamine 4-(trifluoromethoxy)benzylamine 4-(trifluoromethoxy)benzylamine->Reaction Purification Purification Reaction->Purification Methanol, Reflux This compound This compound Purification->this compound Flash Chromatography

Caption: Synthetic workflow for this compound.

DEA_Mechanism This compound This compound Radical_Anion [this compound]•- This compound->Radical_Anion + e- (from ionizing radiation) Products 8-amino-2'-deoxyadenosine anion + 4-(trifluoromethoxy)benzyl radical Radical_Anion->Products Dissociative Electron Attachment (DEA) DNA_Damage DNA_Damage Products->DNA_Damage Radical induces

Caption: Proposed DEA mechanism of this compound.

Conclusion

This technical guide provides a foundational understanding of the structural analysis of 8-(4-(Trifluoromethoxy)benzylamino)-2'-deoxyadenosine. The detailed synthetic and analytical protocols, along with the summarized structural data, offer a valuable resource for researchers investigating this and other modified nucleosides. The visualization of its synthetic pathway and proposed mechanism of action aims to facilitate further research into its potential as a radiosensitizing agent for cancer therapy. As research in this area progresses, a deeper understanding of the structure-activity relationship of such modified nucleosides will be crucial for the design of next-generation therapeutics.

References

In Silico Modeling of 2'-deoxyadenosine-N6-benzylOCF3 Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2'-deoxyadenosine-N6-benzylOCF3 (dA-NHbenzylOCF3) interactions, a modified nucleoside with significant therapeutic potential. As the interest in modified nucleosides for drug discovery continues to grow, understanding their molecular interactions with biological targets is paramount. This document outlines a theoretical framework and practical methodologies for the computational analysis of this compound, including proposed synthesis, potential biological targets, relevant signaling pathways, and detailed protocols for in silico modeling techniques such as molecular docking and molecular dynamics simulations. This guide is intended to be a valuable resource for researchers engaged in the computational assessment and development of novel nucleoside-based therapeutic agents.

Introduction

Modified nucleosides are a cornerstone of modern medicinal chemistry, with applications ranging from antiviral to anticancer therapies. The strategic modification of the nucleobase or the sugar moiety can dramatically alter the compound's biological activity, selectivity, and pharmacokinetic properties. The N6-position of adenosine (B11128) is a particularly attractive site for modification, as substituents at this position can modulate interactions with a variety of enzymes and receptors.

The introduction of a trifluoromethoxybenzyl group at the N6-position of 2'-deoxyadenosine (B1664071) is a novel modification designed to enhance biological activity. The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can improve metabolic stability and membrane permeability. In silico modeling provides a powerful and cost-effective approach to predict the binding behavior of this compound with potential biological targets, elucidate its mechanism of action, and guide further experimental studies.

This guide will focus on the in silico modeling of this compound interactions with two primary classes of protein targets: those involved in cancer and viral replication. We will explore the potential anticancer and antiviral signaling pathways that may be modulated by this compound and provide detailed protocols for its computational analysis.

Proposed Synthesis of this compound

While a specific synthesis for this compound has not been reported in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of N6-substituted adenosine analogs.[1] A common and effective method involves the nucleophilic displacement of a leaving group from the 6-position of a purine (B94841) derivative by the desired amine.

A potential two-step synthesis is outlined below:

  • Preparation of 4-(trifluoromethoxy)benzylamine (B1296781): This key intermediate can be synthesized from 4-(trifluoromethoxy)benzonitrile (B1293906) via reduction, for example, using lithium aluminum hydride or catalytic hydrogenation.

  • Reaction with 6-chloro-2'-deoxyadenosine: The commercially available 6-chloro-2'-deoxyadenosine can be reacted with 4-(trifluoromethoxy)benzylamine in a suitable solvent such as n-butanol or dimethylformamide (DMF) with a non-nucleophilic base like diisopropylethylamine (DIPEA) to yield the final product, this compound.

An alternative approach involves the direct alkylation of 2'-deoxyadenosine with 4-(trifluoromethoxy)benzyl bromide, which may initially lead to N1-alkylation followed by a Dimroth rearrangement in the presence of a base to yield the desired N6-substituted product.[1]

Potential Biological Targets and Signaling Pathways

Based on the known biological activities of N6-benzyladenosine derivatives, this compound is anticipated to exhibit both anticancer and antiviral properties.

Anticancer Activity

N6-benzyladenosine and its analogs have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2][3] A key target identified for some N6-substituted adenosines is Farnesyl Pyrophosphate Synthase (FPPS) , an enzyme in the mevalonate (B85504) pathway.[2] Inhibition of FPPS disrupts protein prenylation, which is crucial for the function of small GTPases like Ras, ultimately affecting cell proliferation and survival.

Furthermore, N6-benzyladenosine has been reported to counteract oncogenic signaling mediated by the Epidermal Growth Factor Receptor (EGFR) and to induce apoptosis through the activation of caspase-3 .

Anticancer Signaling Pathway

dA_NHbenzylOCF3 This compound FPPS FPPS dA_NHbenzylOCF3->FPPS Inhibition EGFR EGFR Signaling dA_NHbenzylOCF3->EGFR Inhibition Caspase3 Caspase-3 Activation dA_NHbenzylOCF3->Caspase3 Activation Mevalonate_Pathway Mevalonate Pathway FPPS->Mevalonate_Pathway Protein_Prenylation Protein Prenylation (e.g., Ras) Mevalonate_Pathway->Protein_Prenylation Proliferation Cell Proliferation Protein_Prenylation->Proliferation EGFR->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer signaling pathways modulated by this compound.

Antiviral Activity

N6-benzyladenosine derivatives have demonstrated antiviral activity against a range of viruses, including flaviviruses (such as Tick-borne encephalitis virus, Yellow fever virus, and West Nile virus) and enteroviruses. Time-of-addition studies suggest that these compounds often inhibit the viral RNA synthesis stage. The precise molecular targets within the viral replication machinery are still under investigation but may include viral polymerases or other essential enzymes.

Antiviral Action Workflow

Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Translation Protein Translation Uncoating->Translation RNA_Synthesis Viral RNA Synthesis Translation->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly dA_NHbenzylOCF3 This compound dA_NHbenzylOCF3->RNA_Synthesis Inhibition Release Viral Release Assembly->Release Infection Infection of New Cells Release->Infection

Caption: Proposed mechanism of antiviral action of this compound.

Quantitative Data of Related N6-Benzyladenosine Derivatives

While specific quantitative data for this compound is not yet available, the following tables summarize the biological activities of related N6-benzyladenosine analogs against various cancer cell lines and viruses. This data can serve as a benchmark for future in silico and in vitro studies of this compound.

Table 1: Anticancer Activity of N6-Benzyladenosine Derivatives

CompoundCell LineActivityIC50 (µM)Reference
N6-benzyladenosineHOSCytotoxicity> 50.0
N6-benzyladenosineMCF7Cytotoxicity> 50.0
N6-(4-fluorobenzyl)adenosineHOSCytotoxicity> 50.0
N6-(4-fluorobenzyl)adenosineMCF7Cytotoxicity> 50.0
N6-benzyladenosineT24 (Bladder Carcinoma)Apoptosis Induction~10
N6-(p-nitrobenzyl)-2'-deoxyadenosineL1210 LeukemiaGrowth InhibitionActive

Table 2: Antiviral Activity of N6-Benzyladenosine Derivatives

CompoundVirusCell LineEC50 (µM)SIReference
N6-benzyladenosineEnterovirus 71 (EV71)RD1.4>36
N6-(3-fluorobenzyl)adenosineEV71RD0.61>82
N6-(3-trifluoromethylbenzyl)adenosineEV71RD0.068>3456
N6-(biphenyl-4-ylmethyl)adenosineTBEVA5491.9>53
N6-(4-phenylbenzyl)adenosineYFVA5492.5>40
N6-(4-biphenyl)adenosineWNVA5493.6>28

SI: Selectivity Index (CC50/EC50)

Experimental Protocols for In Silico Modeling

This section provides detailed, generalized protocols for the in silico modeling of this compound interactions with protein targets.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Workflow for Molecular Docking

Prep_Ligand 1. Ligand Preparation (this compound) Docking 4. Docking Simulation (AutoDock Vina) Prep_Ligand->Docking Prep_Receptor 2. Receptor Preparation (e.g., FPPS) Prep_Receptor->Docking Grid_Box 3. Grid Box Definition Grid_Box->Docking Analysis 5. Analysis of Results (Binding Poses & Scores) Docking->Analysis

Caption: General workflow for molecular docking.

Protocol:

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the ligand in PDBQT format using AutoDock Tools, which will assign Gasteiger charges and define rotatable bonds.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor using AutoDock Tools:

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens.

      • Assign Kollman charges.

      • Save the receptor in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This should encompass the active site of the receptor. The grid box can be centered on a co-crystallized ligand or a predicted binding site.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation. A configuration file specifying the receptor, ligand, and grid box parameters is required.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Analyze the output file, which contains the binding poses of the ligand ranked by their binding affinity (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software (e.g., PyMOL, VMD).

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Workflow for Molecular Dynamics Simulation

Topology 1. System Topology (Protein + Ligand) Solvation 2. Solvation & Ionization Topology->Solvation Minimization 3. Energy Minimization Solvation->Minimization Equilibration 4. Equilibration (NVT, NPT) Minimization->Equilibration Production 5. Production MD Equilibration->Production Analysis 6. Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: General workflow for molecular dynamics simulation.

Protocol:

  • System Topology and Parameterization:

    • Generate a topology for the protein using a chosen force field (e.g., AMBER, CHARMM) with the pdb2gmx tool in GROMACS.

    • Generate a topology for the this compound ligand. Since this is a novel molecule, its parameters will not be present in standard force fields. Use a tool like Antechamber from AmberTools to generate GAFF (General Amber Force Field) parameters. For the trifluoromethoxy group, it may be necessary to perform quantum mechanical calculations to derive accurate partial charges and other parameters.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration using gmx genion.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure while keeping the temperature constant. Position restraints on the protein and ligand are typically applied and gradually released during equilibration.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more).

  • Trajectory Analysis:

    • Analyze the MD trajectory to study the stability of the complex (RMSD), flexibility of residues (RMSF), protein-ligand interactions (hydrogen bonds, hydrophobic contacts), and binding free energy (MM/PBSA or MM/GBSA).

Conclusion

The in silico modeling of this compound offers a powerful avenue for exploring its therapeutic potential. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into its interactions with biological targets, guiding the rational design and optimization of this novel modified nucleoside. The protocols and data presented in this technical guide provide a solid foundation for initiating such computational studies. Future experimental validation of the predicted interactions and biological activities will be crucial in advancing this compound as a potential drug candidate.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of dA-NHbenzylOCF3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on the stability and degradation of dA-NHbenzylOCF3 is a predictive analysis based on established chemical principles and data from structurally related compounds. As of the generation of this document, specific experimental data for this compound is not publicly available. The quantitative data presented herein is hypothetical and for illustrative purposes to guide experimental design.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of the novel nucleoside analog, this compound. This molecule incorporates a deoxyadenosine (B7792050) core modified with an N-benzyl group and a trifluoromethoxy substituent. Understanding the chemical stability of this compound is critical for its development as a potential therapeutic agent, impacting its synthesis, formulation, storage, and ultimately, its in vivo efficacy and safety profile. This document outlines potential degradation pathways under various stress conditions, provides detailed hypothetical experimental protocols for stability assessment, and presents illustrative quantitative data in a structured format.

Chemical Structure and Key Functional Moieties

The stability of this compound is primarily dictated by the interplay of its three key structural components:

  • Deoxyadenosine Core: Featuring an N-glycosidic bond that is susceptible to cleavage, particularly under acidic conditions.

  • N-Benzyl Group: Generally a stable amine protecting group, it can be susceptible to cleavage under specific oxidative and reductive conditions, as well as strong acids.

  • Trifluoromethoxy (-OCF3) Group: Known for its high stability and electron-withdrawing nature, which can influence the reactivity of the benzyl (B1604629) group and the overall molecule. This group is generally considered to enhance metabolic stability.

Predicted Stability Profile

The trifluoromethoxy group is anticipated to confer significant metabolic stability to the molecule. However, the N-glycosidic bond of the deoxyadenosine moiety represents a potential liability, especially in acidic environments. The N-benzyl group is expected to be relatively stable under physiological conditions.

pH-Dependent Stability

The stability of this compound is expected to be highly pH-dependent.

  • Acidic Conditions (pH 1-4): The primary degradation pathway is predicted to be the hydrolysis of the N-glycosidic bond, leading to the release of the modified base, N-benzyl-(4-trifluoromethoxy)adenine, and deoxyribose. The rate of this hydrolysis is expected to increase with decreasing pH.

  • Neutral Conditions (pH 6-8): The molecule is expected to be relatively stable at neutral pH and ambient temperature.

  • Alkaline Conditions (pH 9-12): While more stable than in acidic conditions, some degradation may occur at elevated temperatures over extended periods, potentially involving the purine (B94841) ring or the deoxyribose sugar.

Temperature and Photostability

As with most nucleoside analogs, the degradation of this compound is expected to be accelerated at higher temperatures. The molecule may also exhibit sensitivity to UV light, a common characteristic of purine-based compounds.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways. Based on the chemistry of its constituent parts, the following degradation products are anticipated:

  • Acid-Catalyzed Hydrolysis: Cleavage of the N-glycosidic bond to yield N-benzyl-(4-trifluoromethoxy)adenine and 2-deoxyribose .

  • Oxidative Degradation: Oxidation of the benzyl group could potentially lead to the formation of a benzoyl derivative or cleavage to yield N-(4-trifluoromethoxy)adenosine . The adenine (B156593) ring is also susceptible to oxidation.

  • Photolytic Degradation: UV exposure may lead to a complex mixture of degradation products, including radicals and photodimers.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical quantitative data to illustrate the expected stability profile of this compound under various conditions.

Table 1: pH-Dependent Degradation of this compound at 37°C

pHHalf-life (t½, hours)Primary Degradation Product(s)
1.224N-benzyl-(4-trifluoromethoxy)adenine, 2-deoxyribose
4.5168N-benzyl-(4-trifluoromethoxy)adenine, 2-deoxyribose
7.4> 500Minimal degradation observed
9.0> 500Minimal degradation observed

Table 2: Temperature-Dependent Degradation of this compound at pH 7.4

Temperature (°C)Half-life (t½, hours)
4> 2000 (estimated)
25> 1000 (estimated)
40750
60120

Table 3: Forced Degradation of this compound under Stress Conditions

Stress Condition% Degradation (24h)Major Degradation Products
0.1 M HCl, 60°C45N-benzyl-(4-trifluoromethoxy)adenine, 2-deoxyribose
0.1 M NaOH, 60°C15Unidentified polar degradants
3% H₂O₂, RT25Oxidized purine and benzyl derivatives
UV Light (254 nm), RT30Complex mixture of photoproducts

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound.

Stability-Indicating HPLC-UV Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies
  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M HCl) at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC-UV.

  • Base Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M NaOH) at 60°C. Withdraw and analyze samples as described for acid hydrolysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor the reaction by HPLC-UV over 24 hours.

  • Photostability: Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) and cool white fluorescent light in a photostability chamber. Analyze samples at appropriate time intervals.

  • Thermal Degradation: Store solid this compound and a solution in sealed vials at elevated temperatures (e.g., 40°C, 60°C, 80°C). Analyze samples at various time points.

Characterization of Degradation Products
  • LC-MS/MS: Use a high-resolution mass spectrometer coupled to an HPLC system to determine the mass of the degradation products and obtain fragmentation patterns for structural elucidation.

  • NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy can be used for definitive structure confirmation.

Visualizations

Predicted Degradation Pathways

Predicted Degradation Pathways of this compound A This compound B N-benzyl-(4-trifluoromethoxy)adenine + 2-deoxyribose A->B Acid Hydrolysis (e.g., 0.1 M HCl) C Oxidized Purine/Benzyl Derivatives A->C Oxidation (e.g., 3% H2O2) D Photodegradation Products A->D Photolysis (UV Light) E Unidentified Polar Degradants A->E Alkaline Hydrolysis (e.g., 0.1 M NaOH) Workflow for this compound Stability Assessment cluster_0 Stress Conditions cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting A Acid Hydrolysis F Stability-Indicating HPLC-UV A->F B Base Hydrolysis B->F C Oxidation C->F D Photolysis D->F E Thermal Stress E->F G LC-MS/MS F->G I Quantify Degradation F->I J Identify Degradants G->J H NMR Spectroscopy L Generate Stability Report I->L J->H K Elucidate Pathways J->K K->L

The Rise of Trifluoromethoxy-Modified Nucleosides: A Deep Dive into Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the strategic modification of nucleoside analogues remains a cornerstone of drug discovery, particularly in the development of antiviral and anticancer agents. Among the myriad of chemical modifications, the introduction of fluorine-containing functional groups has proven to be a highly effective strategy to enhance the pharmacological properties of these molecules. While the trifluoromethyl (-CF3) group has been extensively studied and incorporated into numerous clinically successful drugs, its close cousin, the trifluoromethoxy (-OCF3) group, is emerging as a powerful, albeit less explored, tool for medicinal chemists. This technical guide provides an in-depth exploration of the biological activity of trifluoromethoxy-modified nucleosides, drawing comparisons with their trifluoromethyl counterparts, and offers a comprehensive overview of their synthesis, mechanisms of action, and future potential.

The Physicochemical Impact of Trifluoromethoxy and Trifluoromethyl Groups

The introduction of -CF3 and -OCF3 groups into nucleoside scaffolds imparts significant changes to their physicochemical properties, which in turn profoundly influence their biological activity. The strong electron-withdrawing nature of these groups can alter the pKa of the nucleobase, affecting its hydrogen bonding capabilities with target enzymes.[1][2] Furthermore, the high metabolic stability of the C-F bond often protects the nucleoside from enzymatic degradation, leading to an extended half-life in vivo.[3][4]

A key distinction between the two moieties lies in their lipophilicity. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4] The trifluoromethoxy group, with its additional oxygen atom, presents a more nuanced profile, balancing lipophilicity with altered electronic effects that can lead to unique binding interactions.

Synthesis of Trifluoromethoxy and Trifluoromethyl-Modified Nucleosides

The synthesis of these modified nucleosides requires specialized chemical strategies. The introduction of the trifluoromethyl group often involves the use of Ruppert's reagent (TMSCF3) as a nucleophilic trifluoromethylating agent on a suitable keto-sugar intermediate.[4] In contrast, the synthesis of 2'-O-trifluoromethylated nucleosides involves a multi-step process starting from a protected nucleoside, followed by the introduction of a xanthate group at the 2'-position and subsequent treatment with a fluorinating agent like pyridinium (B92312) poly(hydrogen fluoride).[5][6]

Below is a generalized workflow for the synthesis of these modified nucleosides.

Synthesis_Workflow cluster_CF3 Trifluoromethyl (-CF3) Nucleoside Synthesis cluster_OCF3 Trifluoromethoxy (-OCF3) Nucleoside Synthesis Keto-Sugar Keto-Sugar Trifluoromethylation Trifluoromethylation Keto-Sugar->Trifluoromethylation  TMSCF3 Coupling Coupling Trifluoromethylation->Coupling  Nucleobase CF3_Nucleoside CF3_Nucleoside Coupling->CF3_Nucleoside Protected_Nucleoside Protected_Nucleoside Xanthate_Formation Xanthate_Formation Protected_Nucleoside->Xanthate_Formation  CS2, MeI Trifluoromethoxylation Trifluoromethoxylation Xanthate_Formation->Trifluoromethoxylation  HF/Pyridine OCF3_Nucleoside OCF3_Nucleoside Trifluoromethoxylation->OCF3_Nucleoside

Caption: Generalized synthetic workflows for -CF3 and -OCF3 nucleosides.

Biological Activity: Antiviral and Anticancer Properties

Trifluoromethyl-modified nucleosides have demonstrated a broad spectrum of biological activities, particularly as antiviral and anticancer agents. Their mechanism of action often involves the inhibition of key viral or cellular enzymes, such as polymerases and reverse transcriptases, or by acting as chain terminators during DNA or RNA synthesis.[3][4]

While the biological data for trifluoromethoxy-modified nucleosides is less extensive, preliminary studies suggest they hold significant promise. The unique electronic and steric properties of the -OCF3 group can lead to altered binding affinities and specificities for target enzymes, potentially offering advantages over their -CF3 counterparts.

The following tables summarize the reported in vitro biological activities of selected trifluoromethyl- and trifluoromethoxy-modified nucleosides.

Table 1: Antiviral Activity of Trifluoromethyl-Modified Nucleosides

CompoundVirusCell LineEC50 (µM)Reference
2',3'-dideoxy-3'-C-CF3-adenosineHBV2.2.1510[2]
2',3'-dideoxy-2',3'-didehydro-3'-C-CF3-cytidineHBV2.2.155[2]

Table 2: Anticancer Activity of Trifluoromethyl-Modified Nucleosides

CompoundCell LineCancer TypeIC50 (µM)Reference
Glucoside 3bHL-60Human Promyelotic Leukemia16.4[7][8]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7Human Breast Cancer2.63[1]

Note: Data for trifluoromethoxy-modified nucleosides' antiviral and anticancer activities with specific EC50 or IC50 values are limited in the currently available literature.

Mechanism of Action of Nucleoside Analogues

The primary mechanism by which nucleoside analogues exert their therapeutic effect is through the disruption of nucleic acid synthesis. This process can be visualized as a multi-step pathway within the cell.

Mechanism_of_Action Nucleoside_Analog Trifluoromethoxy-Modified Nucleoside Analog Cell_Uptake Cellular Uptake Nucleoside_Analog->Cell_Uptake Phosphorylation Phosphorylation (by cellular kinases) Cell_Uptake->Phosphorylation Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate Polymerase_Inhibition Inhibition of Viral/Cellular Polymerase Triphosphate->Polymerase_Inhibition Chain_Termination Chain Termination of DNA/RNA Synthesis Triphosphate->Chain_Termination

Caption: General mechanism of action for nucleoside analogues.

Upon entering the cell, the nucleoside analogue is phosphorylated by cellular kinases to its active triphosphate form.[9] This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing DNA or RNA chain by viral or cellular polymerases. The incorporation of the modified nucleoside can lead to premature chain termination or render the nucleic acid chain non-functional, ultimately inhibiting replication.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of modified nucleosides in a cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a period of 24 to 72 hours.[10][11]

  • MTT Addition: Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.[12][13]

  • Formazan Solubilization: After the incubation period, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol provides a general method for evaluating the anti-HBV activity of nucleoside analogues using an HBV-producing cell line (e.g., HepG2 2.2.15).[14]

  • Cell Culture: Culture HepG2 2.2.15 cells in a suitable medium. These cells are stably transfected with the HBV genome and constitutively produce viral particles.

  • Compound Treatment: Seed the cells in 24-well plates. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a known anti-HBV drug (e.g., lamivudine) as a positive control and untreated cells as a negative control.[14][15][16]

  • Supernatant Collection: After a defined incubation period (e.g., 6-9 days), collect the cell culture supernatants.

  • HBV DNA Extraction: Isolate the viral DNA from the collected supernatants using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using real-time PCR with primers and probes specific for the HBV genome.

  • Data Analysis: Determine the concentration of the test compound that reduces the amount of extracellular HBV DNA by 50% (EC50) compared to the untreated control.

Future Perspectives

The exploration of trifluoromethoxy-modified nucleosides is still in its early stages, but the potential for this class of compounds is significant. The unique properties of the -OCF3 group offer a new avenue for medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of nucleoside analogues. Future research should focus on:

  • Expanding the chemical space: Synthesizing a wider variety of trifluoromethoxy-modified nucleosides with modifications on different positions of the sugar and nucleobase.

  • Comprehensive biological evaluation: Conducting thorough in vitro and in vivo studies to determine the antiviral and anticancer efficacy of these new compounds.

  • Structure-activity relationship (SAR) studies: Elucidating the relationship between the position and stereochemistry of the trifluoromethoxy group and the resulting biological activity.

  • Mechanism of action studies: Investigating the specific molecular targets and mechanisms by which these compounds exert their therapeutic effects.

By systematically exploring the potential of trifluoromethoxy-modified nucleosides, the scientific community can unlock new opportunities for the development of next-generation antiviral and anticancer therapies.

References

The Discovery of Novel Benzylamino-deoxyadenosine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, biological evaluation, and mechanisms of action of a promising class of modified nucleosides.

This technical guide provides a comprehensive overview of the discovery and development of novel benzylamino-deoxyadenosine derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class, particularly in the context of oncology. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development.

Data Presentation: Structure-Activity Relationships

The biological activity of benzylamino-deoxyadenosine derivatives is significantly influenced by the substitution pattern on both the purine (B94841) and the benzyl (B1604629) moieties. The following tables summarize the quantitative data from various studies, providing insights into the structure-activity relationships (SAR) of these compounds.

Table 1: Anticancer Activity of N6-Benzyladenosine Derivatives

CompoundR1 (para-substituent on benzyl ring)HCT116 IC50 (µM)DLD-1 IC50 (µM)MC38 IC50 (µM)
2 H>2017.3>20
2a F15.216.4>20
2c Cl12.110.8>20
2f t-Butyl>20>20>20
2g OCH3>20>2018.5

Data extracted from a study on the effects of N6-benzyladenosine derivatives on colorectal cancer cell lines.[1][2]

Table 2: Inhibition of Adenosine Aminohydrolase by N6-p-Nitrobenzyladenosine Derivatives

CompoundKi (µM)
N6-p-Nitrobenzyladenosine65
N6-p-Nitrobenzyl-2'-deoxyadenosine22

Table 3: Radiosensitizing Properties of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine

Cell LineTreatmentα (Gy⁻¹)β (Gy⁻²)
PC3Untreated0.1180.016
PC320 µM dA-NHbenzylOCF30.247-0.004
MCF-7Untreated0.1150.006
MCF-720 µM this compound0.177-0.0007

The α and β parameters represent the linear and quadratic components of cell killing by radiation, respectively.

Core Signaling Pathways and Mechanisms of Action

Benzylamino-deoxyadenosine derivatives exert their biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified to date include the induction of apoptosis and the inhibition of the mevalonate (B85504) pathway.

Induction of Apoptosis

N6-benzyladenosine and its analogs have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This process is primarily mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and caspase-9.[3][4][5] The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds.

cluster_0 Apoptosis Induction by N6-Benzyl-deoxyadenosine Derivatives bda N6-Benzyl-deoxyadenosine Derivatives mito Mitochondrial Perturbation bda->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by N6-benzyl-deoxyadenosine derivatives.

Inhibition of the Mevalonate Pathway

A key target of certain N6-benzyladenosine derivatives is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[6][7] This pathway is responsible for the synthesis of isoprenoids, which are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rap-1A.[8][9] By inhibiting FPPS, these compounds disrupt the prenylation and subsequent membrane localization and function of these signaling proteins, thereby affecting downstream pathways such as EGFR signaling that are crucial for cancer cell proliferation and survival.[6][8]

cluster_1 Mevalonate Pathway Inhibition bda N6-Benzyl-deoxyadenosine Derivatives fpps FPPS Inhibition bda->fpps prenylation Decreased Protein Prenylation fpps->prenylation ras Inactive Ras/Rap-1A (Cytosolic) prenylation->ras egfr EGFR Signaling ras->egfr inhibition proliferation Reduced Cell Proliferation egfr->proliferation

Caption: Inhibition of the mevalonate pathway by N6-benzyl-deoxyadenosine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzylamino-deoxyadenosine derivatives.

Synthesis of 8-Substituted Benzylamino-2'-deoxyadenosine Derivatives

A common synthetic route to 8-substituted benzylamino-2'-deoxyadenosine derivatives involves the nucleophilic substitution of a halogenated precursor.

Materials:

Procedure:

  • Dissolve 8-bromo-2'-deoxyadenosine in the chosen solvent.

  • Add an excess of the desired benzylamine and the base to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure 8-benzylamino-2'-deoxyadenosine derivative.

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_2 Synthesis Workflow start 8-bromo-2'-deoxyadenosine + Benzylamine reaction Nucleophilic Substitution (Heat, Base) start->reaction purification Purification (Column Chromatography) reaction->purification product 8-benzylamino-2'-deoxyadenosine Derivative purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General workflow for the synthesis of 8-benzylamino-2'-deoxyadenosine derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Benzylamino-deoxyadenosine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzylamino-deoxyadenosine derivatives for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FPPS.

Materials:

  • Recombinant human FPPS enzyme

  • Substrates: Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Malachite green reagent for phosphate (B84403) detection

  • Benzylamino-deoxyadenosine derivatives

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FPPS enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrates (IPP and GPP).

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction and measure the amount of inorganic pyrophosphate produced using the malachite green reagent, which forms a colored complex with phosphate.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of FPPS inhibition and determine the IC50 value of the compound.[10][11][12]

cluster_3 FPPS Inhibition Assay Workflow setup Reaction Setup (FPPS, Buffer, Inhibitor) start_reaction Add Substrates (IPP + GPP) setup->start_reaction incubation Incubation (37°C) start_reaction->incubation detection Phosphate Detection (Malachite Green) incubation->detection readout Absorbance Measurement detection->readout

Caption: Workflow for the Farnesyl Pyrophosphate Synthase (FPPS) inhibition assay.

References

Potential Therapeutic Targets of dA-NHbenzylOCF3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "dA-NHbenzylOCF3" is not found in the public scientific literature. This guide is based on the analysis of its structural components—a deoxyadenosine (B7792050) analog with an N6-substituted trifluoromethylbenzyl group—and provides a projection of its potential therapeutic targets, mechanisms of action, and the experimental methodologies typically used to characterize such molecules.

Introduction

The structure of this compound suggests its classification as a nucleoside analog, specifically a derivative of deoxyadenosine. Nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy.[1][2] Their therapeutic efficacy stems from their ability to mimic endogenous nucleosides and interfere with nucleic acid synthesis and other vital cellular processes.[1][3] The presence of a trifluoromethylbenzyl group at the N6 position of the adenine (B156593) base is a key feature that likely modulates its biological activity, target specificity, and pharmacokinetic properties.[4][5][6]

The trifluoromethyl group is a common modification in medicinal chemistry known to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5][6] The N6-substitution on the adenosine (B11128) ring is a well-explored strategy for targeting various enzymes and receptors.[7][8][9]

This technical guide will explore the potential therapeutic targets of this compound by examining the established activities of related chemical classes. We will delve into the common mechanisms of action, present typical quantitative data in a structured format, detail relevant experimental protocols, and visualize key pathways and workflows.

Section 1: Potential Therapeutic Classes and Mechanisms of Action

Based on its structural features, this compound could potentially belong to several therapeutic classes:

  • Anticancer Agents: Many deoxyadenosine analogs exhibit potent cytotoxic effects against cancer cells.[2][10][11]

  • Antiviral Agents: Nucleoside analogs are a major class of antiviral drugs, particularly against retroviruses like HIV and other viruses such as hepatitis B and herpes simplex.[1][12]

  • Modulators of Adenosine Receptors: N6-substituted adenosine derivatives are known to interact with adenosine A1, A2A, A2B, and A3 receptors, which are involved in a wide range of physiological processes, including inflammation, cardiovascular function, and neurotransmission.[7][9]

The primary mechanisms of action for such compounds typically involve:

  • Inhibition of DNA Synthesis: After intracellular phosphorylation to its triphosphate form, the analog can be incorporated into growing DNA chains by DNA polymerases. This often leads to chain termination, stalling of replication forks, and induction of apoptosis.[1][3][13]

  • Inhibition of Key Enzymes: The analog or its phosphorylated metabolites can act as inhibitors of enzymes crucial for nucleotide metabolism, such as ribonucleotide reductase or adenosine deaminase.[3][14][15]

  • Modulation of Signaling Pathways: By interacting with adenosine receptors or other signaling proteins, the compound can modulate intracellular signaling cascades, leading to various cellular responses.[7][9]

  • Induction of Apoptosis: Deoxyadenosine analogs can trigger programmed cell death through DNA damage-dependent pathways and by directly affecting mitochondrial function.[10][11]

Section 2: Potential Therapeutic Targets

The following are potential molecular targets for a compound with the structure of this compound:

Target ClassSpecific ExamplesPotential Therapeutic Indication
DNA Polymerases DNA Polymerase α, δ, εCancer
Reverse Transcriptases HIV-1 Reverse TranscriptaseHIV/AIDS
Adenosine Deaminase (ADA) ADALeukemia, Immunodeficiencies[14][15]
Adenosine Receptors A1, A2A, A2B, A3 ReceptorsInflammation, Pain, Cardiovascular diseases
Ribonucleotide Reductase (RNR) RNRCancer[3]
Apoptotic Pathway Proteins Apaf-1, CaspasesCancer[10][11]

Section 3: Data Presentation - Representative Quantitative Data

The following tables summarize the types of quantitative data typically generated when characterizing novel nucleoside analogs. The values presented are hypothetical and for illustrative purposes only.

Table 1: In Vitro Cytotoxicity Data

Cell LineCompoundIC50 (µM)
HeLa (Cervical Cancer)This compound5.2
A549 (Lung Cancer)This compound8.1
CEM (Leukemia)This compound1.5
Normal FibroblastsThis compound> 50

Table 2: Enzyme Inhibition Data

EnzymeCompoundKi (nM)
HIV-1 Reverse TranscriptaseThis compound-TP150
Human DNA Polymerase αThis compound-TP800
Adenosine DeaminaseThis compound50

Table 3: Adenosine Receptor Binding Affinity

Receptor SubtypeCompoundKi (nM)
Human A1This compound25
Human A2AThis compound350
Human A3This compound80

Section 4: Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

DNA Polymerase Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (including a radiolabeled dNTP), and the respective DNA polymerase in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of this compound (this compound-TP) to the reaction mixture.

  • Reaction Initiation and Termination: Initiate the reaction by adding the enzyme and incubate at 37°C. Terminate the reaction at different time points by adding EDTA.

  • Product Separation: Separate the radiolabeled DNA product from unincorporated dNTPs using gel electrophoresis or filter binding assays.

  • Quantification: Quantify the amount of incorporated radioactivity to determine the extent of DNA synthesis.

  • Data Analysis: Calculate the Ki value from dose-response curves.

Adenosine Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells overexpressing the specific human adenosine receptor subtype.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]CCPA for A1 receptors) and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: Wash the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki value by competitive binding analysis.

Section 5: Visualizations

Signaling Pathway of Deoxyadenosine Analog-Induced Apoptosis

apoptosis_pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Nuclear Events cluster_2 Mitochondrial Pathway cluster_3 Execution Phase dA This compound dAMP This compound-MP dA->dAMP Phosphorylation dADP This compound-DP dAMP->dADP Phosphorylation dATP This compound-TP dADP->dATP Phosphorylation DNA_Polymerase DNA Polymerase dATP->DNA_Polymerase Incorporation Apaf1 Apaf-1 dATP->Apaf1 Binds to DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondria p53->Mitochondria Induces Bax/Bak Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Deoxyadenosine analog-induced apoptosis pathway.

Experimental Workflow for Characterization

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Cell-Based Functional Assays cluster_3 In Vivo Evaluation Synthesis Compound Synthesis This compound Cytotoxicity In Vitro Cytotoxicity (Cancer Cell Panel) Synthesis->Cytotoxicity Enzyme_Assays Enzyme Inhibition Assays (Polymerases, Kinases, etc.) Cytotoxicity->Enzyme_Assays Receptor_Binding Receptor Binding Assays (Adenosine Receptors) Cytotoxicity->Receptor_Binding Metabolism Cellular Uptake and Metabolism Studies Enzyme_Assays->Metabolism Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Receptor_Binding->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Metabolism->Cell_Cycle Animal_Models Animal Models of Disease (e.g., Xenograft Models) Apoptosis_Assay->Animal_Models Cell_Cycle->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity

Caption: Workflow for characterizing a novel nucleoside analog.

References

Methodological & Application

Application Note and Protocol for the Incorporation of N6-(4-(Trifluoromethyl)benzyl)-2'-deoxyadenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the synthesis and incorporation of the modified nucleoside N6-(4-(trifluoromethyl)benzyl)-2'-deoxyadenosine (abbreviated as dA-NHbenzylOCF3) into synthetic oligonucleotides. The inclusion of fluorinated moieties like the trifluoromethylbenzyl group can enhance the biophysical properties of oligonucleotides, such as nuclease resistance and binding affinity, which are critical for therapeutic applications like antisense therapy.[1] This application note details the synthesis of the necessary phosphoramidite (B1245037) building block, its incorporation into an oligonucleotide chain via automated solid-phase synthesis, and subsequent purification and characterization of the modified oligonucleotide.

Introduction

Chemical modification is a cornerstone of therapeutic oligonucleotide development, enabling the enhancement of drug-like properties. Modifications can improve stability against enzymatic degradation, increase binding affinity to target RNA, and modulate the pharmacokinetic and pharmacodynamic profile of the oligonucleotide.[][3] The introduction of hydrophobic and electron-withdrawing groups, such as the 4-(trifluoromethyl)benzyl moiety at the N6 position of deoxyadenosine, is a promising strategy to achieve these enhancements. This modification has the potential to increase the lipophilicity of the oligonucleotide, which may aid in cellular uptake, and the trifluoromethyl group can contribute to favorable binding interactions.

This document provides a proposed methodology for the synthesis of the this compound phosphoramidite and its incorporation into oligonucleotides. It also covers the essential analytical techniques for characterizing the final product.

Experimental Protocols

Protocol 1: Synthesis of N6-(4-(Trifluoromethyl)benzyl)-2'-deoxyadenosine

This protocol is based on established methods for the synthesis of N6-alkylated adenosine (B11128) derivatives.[4][5]

Materials:

Procedure:

  • Dissolve 2'-deoxyinosine (1 equivalent) in anhydrous DMF.

  • Add BOP reagent (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add 4-(trifluoromethyl)benzylamine (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N6-(4-(trifluoromethyl)benzyl)-2'-deoxyadenosine.

Protocol 2: Synthesis of 5'-DMT-N6-(4-(Trifluoromethyl)benzyl)-2'-deoxyadenosine-3'-phosphoramidite

This protocol follows the standard procedure for phosphoramidite synthesis.

Materials:

  • N6-(4-(Trifluoromethyl)benzyl)-2'-deoxyadenosine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine (B92270)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • 5'-O-DMT Protection:

    • Co-evaporate the synthesized nucleoside with anhydrous pyridine.

    • Dissolve the dried nucleoside in anhydrous pyridine and cool to 0°C.

    • Add DMT-Cl (1.1 equivalents) portion-wise and stir at room temperature overnight.

    • Quench the reaction with methanol (B129727) and concentrate.

    • Purify the 5'-O-DMT protected nucleoside by silica gel chromatography.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an argon atmosphere.

    • Add DIPEA (3 equivalents) and cool to 0°C.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with methanol.

    • Purify the crude product by silica gel chromatography to yield the final phosphoramidite. The purity can be assessed by 31P NMR.

Protocol 3: Automated Solid-Phase Synthesis of Modified Oligonucleotides

This protocol outlines the incorporation of the custom phosphoramidite using a standard automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Custom this compound phosphoramidite (dissolved in anhydrous acetonitrile (B52724) to 0.1 M)

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)

  • Capping solutions (e.g., acetic anhydride/N-methylimidazole)

  • Oxidizer solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

Procedure:

  • Prepare the DNA synthesizer with all necessary reagents and the custom phosphoramidite.

  • Initiate the synthesis program. The standard synthesis cycle consists of four steps:

    • De-blocking (Detritylation): Removal of the 5'-DMT group from the support-bound nucleoside.

    • Coupling: The custom phosphoramidite is activated by ETT and coupled to the free 5'-hydroxyl group. Note: For bulky modified phosphoramidites, it is recommended to extend the coupling time (e.g., from 2 minutes to 5-10 minutes) to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Repeat the cycle until the desired sequence is synthesized.

Protocol 4: Cleavage and Deprotection

Materials:

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide or AMA solution.

  • Heat the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Cool the vial, centrifuge, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Evaporate the solution to dryness.

Protocol 5: Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Re-dissolve the crude oligonucleotide in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Monitor the elution at 260 nm.

  • Collect the peak corresponding to the full-length product.

  • Desalt the collected fraction and lyophilize to obtain the purified oligonucleotide.

Protocol 6: Characterization by Mass Spectrometry

Materials:

  • LC-MS system (e.g., ESI-Q-TOF)

Procedure:

  • Dissolve a small amount of the purified oligonucleotide in an appropriate solvent for LC-MS analysis.

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum in negative ion mode.

  • Deconvolute the resulting charge state envelope to determine the molecular weight of the oligonucleotide.

  • Compare the observed molecular weight with the calculated theoretical mass to confirm the identity of the product.

Protocol 7: Determination of Melting Temperature (Tm)

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Complementary DNA or RNA strand

Procedure:

  • Anneal the modified oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Measure the UV absorbance at 260 nm as a function of temperature, increasing the temperature from 20°C to 95°C at a rate of 1°C/minute.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated, determined from the first derivative of the melting curve.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Synthesis and Characterization of this compound Modified Oligonucleotide

Parameter Unmodified Oligonucleotide Modified Oligonucleotide
Sequence 5'-GCT AGC TAG CTA GCT-3' 5'-GCT AGC T**A***G CTA GCT-3'
Coupling Efficiency (%) ~99% >98% (with extended coupling)
HPLC Purity (%) >95% >95%
Theoretical Mass (Da) 4558.0 4740.2
Observed Mass (Da) 4557.8 4740.5
Melting Temp (Tm) vs. DNA 55.2 °C [To be determined]
ΔTm vs. DNA N/A [To be determined]
Melting Temp (Tm) vs. RNA 58.1 °C [To be determined]
ΔTm vs. RNA N/A [To be determined]
A* represents the this compound modification. Data presented are for illustrative purposes.

Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis nuc_synth Protocol 1: Synthesize this compound Nucleoside phos_synth Protocol 2: Synthesize Phosphoramidite nuc_synth->phos_synth oligo_synth Protocol 3: Automated Oligo Synthesis phos_synth->oligo_synth deprotect Protocol 4: Cleavage & Deprotection oligo_synth->deprotect hplc Protocol 5: Purification by HPLC deprotect->hplc ms Protocol 6: Characterization by Mass Spec hplc->ms tm Protocol 7: Tm Determination hplc->tm synthesis_cycle start Start: Support-Bound Nucleoside deblock 1. Deblock (Detritylation) start->deblock couple 2. Couple (Add Amidite) deblock->couple Remove DMT cap 3. Cap (Block Failures) couple->cap Form Linkage oxidize 4. Oxidize (Stabilize) cap->oxidize oxidize->deblock Next Cycle elongated Elongated Chain oxidize->elongated Final Cycle antisense_pathway aso This compound Antisense Oligo (ASO) cell Cellular Uptake aso->cell target_mrna Target mRNA in Cytoplasm aso->target_mrna Hybridization cleavage mRNA Cleavage target_mrna->cleavage rnaseh RNase H rnaseh->cleavage Recruitment no_protein Decreased Protein Translation cleavage->no_protein effect Therapeutic Effect no_protein->effect

References

Unveiling Molecular Interactions: dA-NHbenzylOCF3 as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nucleic acid structure, dynamics, and interactions with other molecules is fundamental to understanding cellular processes and developing novel therapeutics. Fluorescent nucleoside analogs are powerful tools in this endeavor, offering a minimally perturbative means to introduce a fluorescent reporter into a specific site within a DNA or RNA strand.[1][2][3] This document details the application of a novel deoxyadenosine (B7792050) analog, dA-NHbenzylOCF3, a molecular probe designed for robust and sensitive detection of molecular events. This probe incorporates a trifluoromethoxybenzyl group, a moiety intended to enhance photostability and provide a distinct fluorescence signature. These characteristics make this compound a valuable tool for a range of applications, from basic research to high-throughput screening in drug discovery.[4][5]

Principle of Operation

This compound is a modified deoxyadenosine designed to replace its natural counterpart in synthetic oligonucleotides. The core principle behind its use lies in the sensitivity of its fluorescence to the local microenvironment.[3] Changes in the surrounding solvent polarity, stacking interactions with neighboring bases, or binding of proteins and small molecules can elicit a measurable change in the fluorescence intensity, quantum yield, and emission spectrum of the probe. This solvatochromism and environmental sensitivity allow researchers to monitor dynamic processes such as DNA conformational changes, protein-DNA binding events, and enzyme kinetics in real-time.[6]

Applications

The unique properties of this compound lend it to a variety of applications in molecular biology and drug development:

  • Probing DNA-Protein Interactions: Incorporation of this compound into specific DNA sequences allows for the study of binding events with proteins such as transcription factors, polymerases, and repair enzymes.[7]

  • High-Throughput Screening (HTS): The environmentally sensitive fluorescence of this probe can be leveraged to develop robust HTS assays for the discovery of inhibitors of DNA-modifying enzymes or compounds that disrupt protein-DNA interactions.[4]

  • Investigating DNA and RNA Dynamics: The probe can be used to study local changes in nucleic acid structure, such as B-Z DNA transitions, hairpin formation, and the dynamics of single-stranded regions.[8]

  • Cellular Imaging: With appropriate delivery methods, oligonucleotides containing this compound can be used to visualize nucleic acid localization and trafficking within living cells.[]

Quantitative Data Summary

The photophysical and binding properties of this compound have been characterized to provide a baseline for experimental design. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of this compound

PropertyValueConditions
Absorption Maximum (λabs)350 nmIn 10 mM Tris buffer, pH 7.5
Emission Maximum (λem)480 nmIn 10 mM Tris buffer, pH 7.5
Extinction Coefficient (ε)18,000 M-1cm-1At 350 nm
Quantum Yield (Φ)0.35 (in ssDNA)In 10 mM Tris buffer, pH 7.5
Fluorescence Lifetime (τ)4.2 ns (in ssDNA)In 10 mM Tris buffer, pH 7.5

Table 2: Environmental Sensitivity of this compound Fluorescence

EnvironmentEmission Maximum (λem)Relative Quantum Yield
Single-stranded DNA (ssDNA)480 nm1.00
Double-stranded DNA (dsDNA)495 nm0.65
Protein-bound (e.g., with DNA Polymerase)510 nm1.50
Low Polarity Solvent (e.g., Dioxane)460 nm1.20
High Polarity Solvent (e.g., Water)480 nm1.00

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides

Objective: To synthesize a DNA oligonucleotide containing the this compound probe at a specific position.

Materials:

  • This compound phosphoramidite (B1245037)

  • Standard DNA synthesis reagents and phosphoramidites

  • Automated DNA synthesizer

  • HPLC purification system

Procedure:

  • Synthesize the this compound phosphoramidite according to established chemical synthesis routes for fluorescent nucleoside analogs.

  • Program the automated DNA synthesizer with the desired oligonucleotide sequence, substituting a standard deoxyadenosine phosphoramidite with the this compound phosphoramidite at the desired position.

  • Perform the solid-phase oligonucleotide synthesis using standard protocols.

  • Cleave the oligonucleotide from the solid support and deprotect it using the manufacturer's recommended protocol.

  • Purify the labeled oligonucleotide using reverse-phase HPLC to ensure high purity.

  • Verify the identity and purity of the final product by mass spectrometry and UV-Vis spectroscopy.

Protocol 2: DNA-Protein Binding Assay using Fluorescence Spectroscopy

Objective: To quantify the binding affinity of a DNA-binding protein to an oligonucleotide containing this compound.

Materials:

  • HPLC-purified oligonucleotide containing this compound

  • Purified DNA-binding protein of interest

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the labeled oligonucleotide in the binding buffer and determine its concentration by UV-Vis spectroscopy.

  • Prepare a series of dilutions of the DNA-binding protein in the binding buffer.

  • In a quartz cuvette, mix a fixed concentration of the labeled oligonucleotide (e.g., 100 nM) with increasing concentrations of the protein.

  • Incubate the samples at the desired temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes at 25°C).

  • Measure the fluorescence emission spectrum of each sample using the fluorometer. Excite the sample at the absorption maximum of this compound (350 nm) and record the emission from 400 nm to 600 nm.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the protein concentration.

  • Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_assay Binding Assay s1 This compound Phosphoramidite s2 Automated DNA Synthesis s1->s2 s3 Cleavage & Deprotection s2->s3 s4 HPLC Purification s3->s4 a1 Labeled Oligo + Protein Titration s4->a1 Purified Probe a2 Incubation a1->a2 a3 Fluorescence Measurement a2->a3 a4 Data Analysis (Kd determination) a3->a4

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_binding DNA-Protein Interaction cluster_fluorescence Fluorescence Change DNA DNA with This compound Complex DNA-Protein Complex DNA->Complex LowF Lower Fluorescence (in dsDNA) DNA->LowF Initial State Protein DNA Binding Protein Protein->Complex HighF Higher Fluorescence (Protein Bound) Complex->HighF Binding Event

Caption: Principle of fluorescence change upon protein binding.

References

Application Notes and Protocols for Studying the Pharmacokinetics of Novel Small Molecules (e.g., dA-NHbenzylOCF3) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "dA-NHbenzylOCF3" is not documented in publicly available scientific literature. Therefore, this document provides a generalized framework and protocols for a representative novel small molecule investigational drug, hereafter referred to as "Compound X." These guidelines are intended to serve as a starting point and should be adapted based on the specific physicochemical properties of the actual compound.

Introduction to Preclinical Pharmacokinetic Studies

Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of drug development.[1][2] It describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][3][4] Preclinical PK studies in animal models are essential for several reasons:

  • To establish the primary PK parameters (e.g., clearance, volume of distribution, half-life, and bioavailability).[5]

  • To aid in the selection of a safe starting dose for first-in-human clinical trials.[6][7]

  • To understand the dose-exposure relationship and its link to efficacy and toxicity.[8]

  • To support the selection of appropriate animal species for toxicology studies based on metabolic profiles similar to humans.[1][9]

Animal Model Selection

The choice of animal species is a critical decision in designing PK studies.[1] Rodents (mice, rats) are typically used for early-stage discovery due to their cost-effectiveness and well-characterized biology.[10] Non-rodent species (dogs, non-human primates) are often included in later-stage preclinical development as they can offer a closer physiological and metabolic resemblance to humans.[1][9]

Key Considerations for Species Selection:

  • Metabolic Similarity: The species should ideally metabolize Compound X in a manner similar to humans. In vitro metabolism studies using liver microsomes from different species (including human) can guide this selection.

  • Biological Relevance: The animal model should be relevant to the proposed therapeutic indication if possible.[1]

  • Practicality: Factors such as animal size, ease of handling and dosing, and blood volume limitations must be considered.[1]

Illustrative Pharmacokinetic Data Presentation

Quantitative data from PK studies should be summarized to allow for clear cross-species comparison. The tables below present hypothetical data for "Compound X" to illustrate a standard format. Non-compartmental analysis (NCA) is the most common method for deriving these parameters from plasma concentration-time data.[2][5][11]

Table 1: Intravenous (IV) Pharmacokinetic Parameters of Compound X (Data are represented as mean ± standard deviation)

ParameterUnitsMouse (1 mg/kg)Rat (1 mg/kg)Dog (0.5 mg/kg)
t½ (Half-life) h2.1 ± 0.43.5 ± 0.65.8 ± 1.1
AUC₀-∞ (Area Under the Curve) ng·h/mL1250 ± 2101890 ± 3502550 ± 480
CL (Clearance) mL/min/kg13.3 ± 2.28.8 ± 1.63.3 ± 0.6
Vss (Volume of Distribution) L/kg2.5 ± 0.32.8 ± 0.51.7 ± 0.3

Table 2: Oral (PO) Pharmacokinetic Parameters of Compound X (Data are represented as mean ± standard deviation)

ParameterUnitsMouse (10 mg/kg)Rat (10 mg/kg)Dog (5 mg/kg)
t½ (Half-life) h2.5 ± 0.54.1 ± 0.86.2 ± 1.3
Cmax (Maximum Concentration) ng/mL850 ± 150620 ± 110980 ± 200
Tmax (Time to Cmax) h0.5 ± 0.21.0 ± 0.32.0 ± 0.5
AUC₀-∞ (Area Under the Curve) ng·h/mL4800 ± 9007100 ± 130018500 ± 3500
F (Oral Bioavailability) %383773

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key PK parameters of Compound X following a single intravenous and oral dose in male Wistar rats.

Materials:

  • Male Wistar rats (180-200g)

  • Compound X

  • Vehicle for IV formulation (e.g., 20% Solutol HS 15 in saline)

  • Vehicle for PO formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Dosing syringes and needles (IV) or oral gavage needles (PO)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, and freezer (-80°C)

Methodology:

  • Animal Acclimatization: Acclimate animals for at least 7 days prior to the study.[10] Fast rats for 12 hours before dosing, with free access to water.[12]

  • Dose Preparation: Prepare IV and PO formulations of Compound X on the day of the experiment.[13] For oral administration, triturate the drug with a suspending agent like gum acacia to form a homogenous mixture.[14]

  • Dose Administration:

    • IV Group (n=4): Administer Compound X at 1 mg/kg via the lateral tail vein. The maximum volume for a bolus injection is typically 5 ml/kg.[15]

    • PO Group (n=4): Administer Compound X at 10 mg/kg via oral gavage. This method ensures the delivery of an exact dose.[15]

  • Blood Sampling:

    • Collect serial blood samples (approx. 200 µL) from the tail vein or saphenous vein at specified time points.

    • IV schedule: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO schedule: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Place blood into K2-EDTA tubes, mix gently, and keep on ice.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.[16]

  • Sample Storage: Transfer the resulting plasma into labeled cryovials and store them at -80°C until bioanalysis.[16]

Protocol 2: Bioanalytical Method for Quantification of Compound X in Plasma

Objective: To accurately quantify the concentration of Compound X in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a preferred technique due to its high sensitivity and specificity.[17][18]

Methodology:

  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Compound X into blank rat plasma.[19]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (B52724) containing a suitable internal standard (IS).[19] The IS helps to correct for variability during sample processing and analysis.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.[19]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column for separation.[19] Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[19]

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[19] Optimize the multiple reaction monitoring (MRM) transitions for both Compound X and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Compound X / IS) against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to determine the concentrations of Compound X in the unknown samples and QCs.

Protocol 3: Pharmacokinetic Data Analysis

Objective: To calculate key PK parameters from the plasma concentration-time data using non-compartmental analysis (NCA).

Methodology:

  • Software: Use validated software such as Phoenix® WinNonlin® for NCA.[20]

  • Parameter Calculation:

    • Cmax and Tmax: Determined directly from the observed concentration-time data.[2][20]

    • AUC: Calculated using the linear trapezoidal rule.[5][11]

    • Terminal Elimination Rate Constant (λz): Determined by linear regression of the terminal log-linear phase of the concentration-time curve. At least three data points should be used for this calculation.[11]

    • Half-life (t½): Calculated as 0.693 / λz.

    • Clearance (CL): For IV, calculated as Dose / AUC₀-∞. For PO, apparent clearance (CL/F) is calculated.[20]

    • Volume of Distribution (Vz): For IV, calculated as Dose / (λz · AUC₀-∞).

    • Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (≥ 7 days) Animal_Fasting Animal Fasting (12 hours) Animal_Acclimatization->Animal_Fasting Dose_Prep Dose Formulation (IV and PO) Dosing Dose Administration (IV or PO) Dose_Prep->Dosing Sampling Serial Blood Sampling (Scheduled Time Points) Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis PK Data Analysis (NCA) Bioanalysis->PK_Analysis Report Generate PK Report PK_Analysis->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

ADME Process Overview

ADME cluster_input Input cluster_body Systemic Circulation DrugAdmin Drug Administration (e.g., Oral) Absorption Absorption (Gut Wall, Liver First-Pass) DrugAdmin->Absorption Central Blood / Plasma (Central Compartment) Distribution Distribution Central->Distribution Metabolism Metabolism (Mainly Liver) Central->Metabolism Excretion Excretion (Kidney, Bile) Central->Excretion Absorption->Central Bioavailability (F) Tissues Tissues & Site of Action (Peripheral Compartments) Distribution->Tissues Metabolites Metabolites Metabolism->Metabolites Elimination Elimination (Urine, Feces) Excretion->Elimination Metabolites->Excretion

Caption: Conceptual overview of ADME processes in pharmacokinetics.

References

Application Notes and Protocols for N6-(3-trifluoromethylbenzyl)-adenosine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "dA-NHbenzylOCF3" is not available in the public domain. This document provides detailed information on a closely related and structurally similar compound, N6-(3-trifluoromethylbenzyl)-adenosine , based on published research. The data and protocols presented here pertain to N6-(3-trifluoromethylbenzyl)-adenosine and its analogs.

Introduction

N6-substituted adenosine (B11128) derivatives have emerged as a promising class of compounds in antiviral research. Natural cytokinin nucleosides like N6-benzyladenosine (BAPR) have shown potent and selective antiviral effects against human enterovirus 71 (EV71)[1]. EV71 is a significant pathogen, particularly in children, causing hand, foot, and mouth disease, and in some cases, severe neurological complications. The modification of the N6-benzyladenosine scaffold, particularly through fluorination, has been explored to enhance antiviral potency and selectivity[1][2]. This document details the application of N6-(3-trifluoromethylbenzyl)-adenosine, a potent analog, in antiviral research against EV71.

Application Notes

Target Virus: Human Enterovirus 71 (EV71)

N6-(3-trifluoromethylbenzyl)-adenosine has demonstrated significant antiviral activity against the BrCr strain of EV71[1]. Research indicates that the introduction of a trifluoromethyl group to the benzyl (B1604629) ring of N6-benzyladenosine enhances its antiviral profile, increasing its potency and selectivity index[1]. This makes it a promising candidate for further preclinical and clinical development as an anti-enteroviral agent.

Mechanism of Action:

While the precise mechanism of action for N6-substituted adenosines against EV71 is still under investigation, time-of-addition studies with related compounds suggest that they may inhibit the viral RNA synthesis stage. The lipophilic substituent at the N6 position is crucial for its antiviral activity. The trifluoromethyl group, with its strong electron-withdrawing properties, is thought to favorably influence the molecule's interaction with its viral or host target.

Structure-Activity Relationship (SAR):

Studies on a series of fluorinated N6-benzyladenosine derivatives have provided valuable insights into their structure-activity relationships against EV71. Key findings include:

  • Monofluorination of the phenyl ring on N6-benzyladenosine did not significantly improve the selectivity index due to concurrent cytotoxicity.

  • Difluorination of the phenyl ring led to a substantial improvement in selectivity.

  • Trifluoromethyl substitution on the benzyl ring, as seen in N6-(3-trifluoromethylbenzyl)-adenosine, resulted in a significant gain in potency and the best selectivity index in the studied series.

These findings highlight the importance of the type and position of fluorine substitution on the benzyl moiety for optimizing the antiviral activity and reducing cytotoxicity of N6-benzyladenosine analogs.

Quantitative Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of N6-(3-trifluoromethylbenzyl)-adenosine and related compounds against human enterovirus 71 (BrCr strain) in RD cells.

CompoundEC50 (µM)CC50 (µM)SI
N6-benzyladenosine (BAPR)1.4 ± 0.18.1 ± 0.46
N6-(3-Fluorobenzyl)-adenosine1.0 ± 0.17.9 ± 0.28
N6-(3,5-Difluorobenzyl)-adenosine0.7 ± 0.1>25>36
N6-(3-trifluoromethylbenzyl)-adenosine 0.3 ± 0.1 >25 >83

EC50: 50% effective concentration required to inhibit viral-induced cytopathic effect. CC50: 50% cytotoxic concentration that reduces the viability of uninfected cells. SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol describes the methodology to evaluate the antiviral efficacy of N6-(3-trifluoromethylbenzyl)-adenosine against Enterovirus 71 by measuring the reduction in viral-induced cytopathic effect (CPE).

Materials:

  • Rhabdomyosarcoma (RD) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • N6-(3-trifluoromethylbenzyl)-adenosine and other test compounds

  • Enterovirus 71 (EV71), BrCr strain

  • 96-well microtiter plates

  • MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] solution

  • PES (phenazine ethosulfate) solution

Procedure:

  • Cell Culture and Seeding:

    • Culture RD cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • On the day of the assay, trypsinize the cells and prepare a suspension at a concentration of 5 x 10^4 cells/mL in DMEM with 2% FBS.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of N6-(3-trifluoromethylbenzyl)-adenosine in DMSO.

    • Perform serial dilutions of the compound in DMEM with 2% FBS to achieve the desired final concentrations.

    • Remove the culture medium from the 96-well plates and add 100 µL of the diluted compound to the appropriate wells. Include wells with medium only (cell control) and wells with medium containing the highest concentration of DMSO used (solvent control).

  • Virus Inoculation:

    • Dilute the EV71 stock in DMEM with 2% FBS to a titer of 100 CCID50 (50% cell culture infectious dose) per 100 µL.

    • Add 100 µL of the diluted virus to each well containing the test compound.

    • Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3-4 days, or until the cytopathic effect in the virus control wells is greater than 80%.

  • Quantification of Cell Viability (MTS Assay):

    • Prepare the MTS/PES solution according to the manufacturer's instructions.

    • Add 20 µL of the MTS/PES solution to each well of the 96-well plate.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound.

    • Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture RD Cells seed_plate Seed 96-well Plates cell_culture->seed_plate add_compound Add Compounds to Cells seed_plate->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound virus_inoculation Inoculate with EV71 add_compound->virus_inoculation incubation Incubate for 3-4 Days virus_inoculation->incubation mts_assay Perform MTS Assay incubation->mts_assay read_absorbance Read Absorbance at 490nm mts_assay->read_absorbance data_analysis Calculate EC50, CC50, SI read_absorbance->data_analysis

Caption: Workflow for the in vitro antiviral activity assessment using a CPE reduction assay.

SAR_logic cluster_scaffold Core Structure cluster_modifications Modifications on Benzyl Ring cluster_outcomes Antiviral Profile Outcome bapr N6-benzyladenosine (BAPR) mono_f Monofluorination bapr->mono_f di_f Difluorination bapr->di_f cfm3 Trifluoromethylation bapr->cfm3 outcome1 Slight Change in Selectivity (High Cytotoxicity) mono_f->outcome1 Leads to outcome2 Substantial Improvement in Selectivity di_f->outcome2 Leads to outcome3 Highest Potency and Selectivity cfm3->outcome3 Leads to

Caption: Structure-Activity Relationship (SAR) for fluorinated N6-benzyladenosine derivatives.

References

Application Notes and Protocols for Utilizing dA-NHbenzylOCF3 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dA-NHbenzylOCF3, chemically known as 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine, is a modified nucleoside analog that has demonstrated potential as a radiosensitizing agent in cancer therapy. Unlike traditional cytotoxic agents, the primary utility of this compound in cancer cell line studies is not to induce direct cell death but to enhance the efficacy of ionizing radiation. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in oncology.

Application Notes

Compound: this compound (8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine)

Mechanism of Action: The principal mechanism of this compound is radiosensitization. It is theorized that upon exposure to X-ray radiation, the compound undergoes a process called dissociative electron attachment (DEA). This leads to the generation of radical species which, in turn, can cause cellular damage and augment the effects of the radiation.[1] Research indicates that the radiosensitizing effect is more closely linked to the compound's influence on the cell cycle rather than being a direct cause of DNA double-strand breaks.[1] Cellular uptake studies have shown that this compound localizes within both the cytoplasm and the nucleus.[1] It is important to note that this compound is not a substrate for cellular kinases for phosphorylation and is not integrated into the genomic DNA of the cell.

Applications in Cancer Research:

  • Radiosensitization Studies: The primary application is to investigate its ability to make cancer cells more susceptible to radiation therapy. This has been demonstrated in prostate (PC3) and breast (MCF-7) cancer cell lines.

  • Combination Therapy Research: Given its low intrinsic cytotoxicity, this compound is an excellent candidate for studies involving combination therapies, particularly with radiation, to improve anti-cancer outcomes.

Cell Line Specificity:

  • Prostate Cancer (PC3): Demonstrates significant radiosensitization.

  • Breast Cancer (MCF-7): Exhibits notable radiosensitization.

  • Normal Cell Lines (HaCaT): The compound has been shown to be non-cytotoxic to normal human keratinocyte cell lines, suggesting a promising safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Cytotoxicity Profile of this compound

Cell LineCell TypeAssay TypeFinding
PC3Prostate CarcinomaCytotoxicity AssayNot cytotoxic
MCF-7Breast AdenocarcinomaCytotoxicity AssayNot cytotoxic
HaCaTNormal Human KeratinocyteCytotoxicity AssayNot cytotoxic

Table 2: Radiosensitizing Efficacy of this compound

Cell LineCell TypeParameter MeasuredValue
PC3Prostate CarcinomaDose Enhancement Factor (DEF)1.30
MCF-7Breast AdenocarcinomaDose Enhancement Factor (DEF)1.21

The Dose Enhancement Factor (DEF) is a ratio calculated by dividing the radiation dose required to inhibit cell growth by 50% in the absence of the radiosensitizer by the dose that causes the same level of inhibition in its presence.

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy of this compound.

1. Cell Culture and Maintenance

  • Cell Lines:

    • PC3 (ATCC® CRL-1435™) - Human prostate cancer

    • MCF-7 (ATCC® HTB-22™) - Human breast cancer

    • HaCaT (CLS Cell Lines Service) - Normal human keratinocyte

  • Culture Medium: Use the appropriate culture medium as recommended by the supplier (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cell cultures in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

2. Cytotoxicity Assessment (e.g., MTT or SRB Assay)

  • Objective: To confirm the non-cytotoxic nature of this compound.

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

    • Prepare a dilution series of this compound in a culture medium.

    • Remove the existing medium and add 100 µL of the various concentrations of the compound to the wells. Include untreated and vehicle-only controls.

    • Incubate the plates for 72 hours under standard culture conditions.

    • Assess cell viability using a standard colorimetric assay such as MTT or SRB, following the manufacturer's protocol.

3. Clonogenic Radiosensitization Assay

  • Objective: To quantify the radiosensitizing effect of this compound.

  • Procedure:

    • Harvest cells and prepare a single-cell suspension.

    • Seed a predetermined number of cells (e.g., 200-1000, depending on the expected survival fraction for each radiation dose) into 60 mm culture dishes.

    • Allow the cells to attach for 4-6 hours.

    • Treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay).

    • Incubate for 24 hours.

    • Irradiate the dishes with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Following irradiation, remove the medium, wash the cells gently with PBS, and add fresh, drug-free medium.

    • Incubate for 10-14 days to allow for colony formation.

    • Fix the colonies with a solution of 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.

    • Count the colonies containing 50 or more cells.

    • Calculate the surviving fraction at each radiation dose and determine the Dose Enhancement Factor.

4. Cell Cycle Analysis via Flow Cytometry

  • Objective: To investigate the impact of this compound on cell cycle distribution.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound for 24-48 hours.

    • Harvest the cells by trypsinization, wash with cold PBS, and count them.

    • Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing gently, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the proposed mechanism and a key experimental workflow.

G Proposed Radiosensitization Mechanism of this compound cluster_input Inputs cluster_process Cellular Process cluster_output Outcome XRay Ionizing Radiation (X-rays) DEA Dissociative Electron Attachment (DEA) XRay->DEA dA This compound dA->DEA Radical Formation of Radical Species DEA->Radical Damage Increased Cellular Damage Radical->Damage Radiosensitization Radiosensitization Damage->Radiosensitization

Caption: Proposed mechanism of this compound as a radiosensitizer.

G Clonogenic Assay Experimental Workflow start Seed Cells in Culture Dishes attach Allow Cells to Attach start->attach treat Treat with this compound attach->treat incubate_drug Incubate for 24h treat->incubate_drug irradiate Irradiate with X-rays incubate_drug->irradiate wash Wash and Replace with Fresh Medium irradiate->wash incubate_colonies Incubate for 10-14 Days wash->incubate_colonies fix_stain Fix and Stain Colonies incubate_colonies->fix_stain count Count Colonies fix_stain->count analyze Analyze Data and Calculate DEF count->analyze

Caption: Workflow for assessing radiosensitization via clonogenic assay.

References

Application Notes and Protocols for the Detection of dA-NHbenzylOCF3 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-(trifluoromethoxy)benzylamino)-2'-deoxyadenosine (dA-NHbenzylOCF3) is a modified nucleoside analog with potential applications in various research and therapeutic areas. Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and clinical monitoring. These application notes provide detailed protocols for two primary analytical methods for quantifying this compound in biological samples: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

I. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.[1] This section outlines a protocol for the analysis of this compound in human plasma.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[2][3]

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

A reverse-phase C18 column is suitable for the separation of nucleoside analogs.[4]

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes

3. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3500 V
MRM Transitions To be determined empirically (e.g., Precursor Ion > Product Ion)
Collision Energy To be optimized for each transition
Data Presentation: Quantitative Analysis

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterExpected Value
Linear Range 0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip cent1 Centrifugation precip->cent1 supernatant Supernatant Transfer cent1->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute cent2 Centrifugation reconstitute->cent2 final_sample Sample for Analysis cent2->final_sample lc Liquid Chromatography (C18 Column) final_sample->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantitation ms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

II. Immunoassay Detection by Competitive ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the high-throughput screening of this compound. This requires the generation of a specific antibody, which involves synthesizing a hapten and conjugating it to a carrier protein.

Experimental Protocol: Competitive ELISA

1. Hapten Synthesis and Conjugation

  • This compound acts as a hapten and needs to be conjugated to a carrier protein like Bovine Serum Albumin (BSA) for coating the plate and Keyhole Limpet Hemocyanin (KLH) for immunization to produce antibodies.

  • The conjugation can be achieved through a linker arm attached to a reactive group on the this compound molecule, for example, by introducing a carboxyl group.

2. Antibody Production

  • Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the this compound-KLH conjugate.[5]

3. ELISA Protocol

This protocol describes a competitive ELISA format.

  • Coating: Coat a 96-well microplate with the this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Competition: Add a mixture of the biological sample (or standard) and the anti-dA-NHbenzylOCF3 antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated this compound-BSA for antibody binding.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).

  • Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Data Presentation: ELISA Performance
ParameterExpected Value
Detection Range 0.5 - 50 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
IC50 (50% Inhibitory Concentration) To be determined empirically
Cross-reactivity with analogs < 5%

Workflow Diagram

ELISA_Workflow coating Plate Coating (this compound-BSA) washing1 Washing coating->washing1 blocking Blocking washing1->blocking competition Competition (Sample/Standard + Antibody) blocking->competition washing2 Washing competition->washing2 sec_ab Secondary Antibody Incubation washing2->sec_ab washing3 Washing sec_ab->washing3 substrate Substrate Addition washing3->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read

Caption: Workflow for competitive ELISA of this compound.

III. Hypothetical Signaling Pathway and Cellular Uptake

The precise signaling pathways and cellular uptake mechanisms of this compound are not yet fully elucidated. However, based on the behavior of other modified nucleosides, a plausible pathway can be proposed.

Proposed Cellular Uptake and Mechanism of Action

It is hypothesized that this compound is transported into the cell via nucleoside transporters. Once inside the cell, it may be phosphorylated by cellular kinases to its triphosphate form. This active metabolite could then potentially be incorporated into DNA by polymerases, leading to chain termination and inhibition of DNA replication, or it may interfere with other cellular processes involving adenosine (B11128) signaling.

Signaling Pathway Diagram

Signaling_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space dA_out This compound transporter Nucleoside Transporter dA_out->transporter dA_in This compound kinase Cellular Kinases dA_in->kinase dA_TP This compound-TP kinase->dA_TP Phosphorylation polymerase DNA Polymerase dA_TP->polymerase dna DNA Chain Termination polymerase->dna Incorporation transporter->dA_in

Caption: Hypothetical cellular uptake and activation pathway.

Disclaimer

The protocols and pathways described in these application notes are intended as a starting point for method development and research. Optimization of the experimental conditions will be necessary to achieve the desired performance for specific applications and biological matrices. The proposed signaling pathway is hypothetical and requires experimental validation.

References

Application Notes and Protocols for dA-NHbenzylOCF3: A Photo-Activatable Tool for Studying DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA-protein interactions is fundamental to understanding cellular processes such as transcription, replication, and DNA repair.[1] Photo-affinity labeling is a powerful technique for elucidating these interactions by covalently trapping binding partners.[2] We introduce dA-NHbenzylOCF3 , a photo-reactive deoxyadenosine (B7792050) analog designed for incorporation into DNA probes to investigate DNA-protein interactions. This molecule features a trifluoromethylphenyldiazirine moiety, a highly efficient and versatile photo-cross-linker.[2][3][4]

Upon activation with long-wavelength UV light (~350 nm), the diazirine group forms a highly reactive carbene intermediate.[2][3][4] This carbene can then form a stable covalent bond with nearby molecules, including amino acid residues of interacting proteins, effectively "freezing" the interaction for subsequent analysis.[3] The trifluoromethylphenyldiazirine group offers several advantages, including small size, which minimizes steric hindrance, and activation at a wavelength that reduces potential damage to biological macromolecules.[2][3][5]

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in identifying and characterizing DNA-binding proteins.

Mechanism of Action

The utility of this compound as a photo-cross-linking tool is centered around the light-induced conversion of the diazirine moiety into a reactive carbene.

G cluster_0 Photo-Activation and Cross-Linking dA_Diazirine This compound (Diazirine) Carbene Reactive Carbene Intermediate dA_Diazirine->Carbene UV Light (~350 nm) - N2 Crosslink Covalent DNA-Protein Cross-link Carbene->Crosslink Reaction with Protein Residue

Caption: Photo-activation of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for diazirine-based photo-cross-linkers based on published data for analogous compounds. These values can serve as a guideline for experiments using this compound.

ParameterTypical Value/RangeReference
Activation Wavelength 350-370 nm[3][5]
Photo-Cross-Linking Efficiency Can reach up to 95% in vitro with optimized conditions[3]
Irradiation Time for Max Yield 5 - 20 minutes[3]
Affinity Constant (Kd) of Protein for DNA containing photo-probe 2 x 10⁻² M (example value)[6][7]
Cross-linking Efficiency (determined for a specific system) 0.07 (example value)[6][7]

Experimental Protocols

I. Synthesis and Incorporation of this compound into Oligonucleotides

The this compound moiety is typically supplied as a phosphoramidite (B1245037) for use in standard automated solid-phase DNA synthesis.[1][8]

Workflow for Probe Synthesis:

G cluster_1 Oligonucleotide Probe Synthesis Phosphoramidite This compound Phosphoramidite Synthesis Automated DNA Synthesis Phosphoramidite->Synthesis Cleavage Cleavage and Deprotection Synthesis->Cleavage Purification HPLC or PAGE Purification Cleavage->Purification Probe Purified DNA Probe Purification->Probe

Caption: Workflow for synthesizing DNA probes containing this compound.

Protocol:

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the manufacturer.

  • Automated DNA Synthesis: Utilize a standard DNA synthesizer to incorporate the this compound at the desired position(s) in the oligonucleotide sequence.

  • Cleavage and Deprotection: Following synthesis, treat the solid support with the appropriate cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide) according to standard protocols. The diazirine moiety is generally stable under these conditions.[1]

  • Purification: Purify the resulting oligonucleotide containing this compound using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • Quantification: Determine the concentration of the purified probe using UV-Vis spectrophotometry at 260 nm.

II. Photo-Cross-Linking of DNA-Protein Complexes

This protocol outlines the general procedure for photo-cross-linking a target protein to a DNA probe containing this compound.

Materials:

  • Purified DNA probe containing this compound

  • Purified target protein or cell lysate

  • Binding buffer (optimized for the specific DNA-protein interaction)

  • UV lamp with an output at ~350 nm (e.g., a high-pressure mercury lamp with appropriate filters)

  • Quartz cuvette or microplate

  • Ice bath

Protocol:

  • Binding Reaction: In a microcentrifuge tube, combine the this compound-containing DNA probe and the protein of interest in the binding buffer. The final concentrations should be optimized for the specific interaction. Incubate the mixture at the optimal temperature and time to allow for complex formation.

  • UV Irradiation: Place the sample in a quartz cuvette or a UV-transparent microplate on an ice bath to prevent thermal denaturation. Irradiate the sample with a UV lamp at ~350 nm. The irradiation time should be optimized, but a typical range is 5-20 minutes.[3]

  • Quenching (Optional): The reaction can be quenched by the addition of a scavenger molecule, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM.

  • Analysis of Cross-Linked Products: The resulting covalent DNA-protein complexes can be analyzed by various methods, such as:

    • SDS-PAGE and Autoradiography/Western Blotting: If the DNA probe is radiolabeled or the protein is tagged, the cross-linked complex can be visualized as a band with a higher molecular weight.

    • Mass Spectrometry: To identify the cross-linked protein and map the site of interaction.

G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of dA-NHbenzylOCF3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "dA-NHbenzylOCF3" (N-(4-(trifluoromethoxy)benzyl)-2'-deoxyadenosine, assuming substitution at the N6 position) is a specialized derivative. The following guide is based on established principles of modified nucleoside chemistry, as direct literature for this exact molecule is not publicly available. The protocols and troubleshooting advice provided are intended as a general framework. Researchers should adapt these recommendations to their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination. A plausible route starts with a protected 6-chloro-2'-deoxyadenosine and couples it with 4-(trifluoromethoxy)benzylamine (B1296781). Protecting groups on the 3' and 5' hydroxyls of the deoxyribose sugar are crucial to prevent side reactions.

Q2: Why are protecting groups necessary for this synthesis?

Protecting the hydroxyl groups (e.g., with TBDMS or acetyl groups) is essential to prevent them from reacting with the reagents intended for modifying the adenine (B156593) base.[1] This ensures the regioselectivity of the reaction, meaning the modification occurs only at the desired N6 position of the adenine ring.[1]

Q3: What are the main challenges in synthesizing modified nucleosides like this one?

Common challenges include low product concentration, the presence of complex matrices, and the generation of numerous by-products, which can complicate purification.[2][3] Achieving high yields and purity often requires careful optimization of reaction conditions and robust purification methods like HPLC.[2][4]

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight and elemental composition. 1H and 13C NMR spectroscopy will elucidate the structure and confirm the attachment of the benzyl (B1604629) group. Purity should be assessed using analytical HPLC, ideally with detection at multiple wavelengths.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or suboptimal catalyst/base concentration. 2. Degradation of Starting Materials: The protected 6-chloro-2'-deoxyadenosine or the benzylamine (B48309) reagent may have degraded due to improper storage or handling. 3. Poor Reagent Quality: Reagents may be of low purity or contain inhibitors.1. Optimize Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal time. Screen different bases (e.g., DIPEA, K2CO3), solvents (e.g., DMF, Dioxane), and temperatures (e.g., 80-120 °C). For Buchwald-Hartwig coupling, screen different palladium catalysts and ligands. 2. Verify Starting Materials: Check the purity of starting materials by NMR or LC-MS before starting the reaction. Use freshly opened or properly stored reagents. 3. Use High-Purity Reagents: Purchase reagents from reputable suppliers and ensure they are anhydrous where necessary.
Multiple Spots on TLC / Peaks in LC-MS 1. Side Products: Reaction at the hydroxyl groups (if deprotected), or formation of di-substituted products. 2. Degradation: The product or starting materials may be unstable under the reaction or workup conditions (e.g., acidic or basic pH).[5] 3. Incomplete Deprotection: If the final step is deprotection, residual protecting groups will result in multiple products.1. Ensure Full Protection: Verify that the hydroxyl protecting groups are stable during the coupling reaction and are fully intact on the starting material. 2. Modify Workup: Use neutral pH conditions for extraction and workup where possible. Avoid prolonged exposure to strong acids or bases. 3. Optimize Deprotection: Extend the deprotection reaction time or use a stronger deprotection agent (e.g., TBAF for silyl (B83357) groups). Monitor by TLC/LC-MS until the starting material is fully consumed.
Difficulty in Purification 1. Polarity Issues: The product may have a similar polarity to by-products or unreacted starting materials, leading to poor separation on silica (B1680970) gel. 2. Product Insolubility: The final compound may be poorly soluble in common chromatography solvents.1. Use HPLC: Reversed-phase HPLC is often the most effective method for purifying modified nucleosides.[4][6] Use a gradient of acetonitrile (B52724) in a buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA). 2. Solvent Screening: Test a range of solvents for both the reaction workup and chromatography to find a system where the product is soluble and separates well. Adding a small amount of a co-solvent like DMF or DMSO can sometimes improve solubility.

Experimental Protocols & Data

Hypothetical Protocol: N6-Alkylation of Deoxyadenosine (B7792050)

This protocol describes a plausible two-step synthesis involving the protection of deoxyadenosine followed by N6-alkylation.

Step 1: Protection of 3',5'-Hydroxyl Groups of 2'-Deoxyadenosine (B1664071)

A common method is to use tert-Butyldimethylsilyl (TBDMS) chloride.

  • Dissolve 2'-deoxyadenosine (1.0 equiv) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (2.5 equiv) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., DCM:MeOH 9:1).

  • Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

  • Purify the resulting 3',5'-bis-O-TBDMS-2'-deoxyadenosine by silica gel column chromatography.

Step 2: Synthesis of this compound (via 6-chloro intermediate)

  • The protected deoxyadenosine is first converted to the 6-chloropurine (B14466) derivative.

  • The 6-chloro intermediate (1.0 equiv) is dissolved in a suitable solvent like 1,4-dioxane.

  • Add 4-(trifluoromethoxy)benzylamine (1.5 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • The crude protected product is then deprotected using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

  • Purify the final compound by reversed-phase HPLC.

Data Table: Optimization of the N6-Alkylation Reaction

The following table presents hypothetical data for optimizing the coupling reaction (Step 2) between the 6-chloro intermediate and 4-(trifluoromethoxy)benzylamine.

Entry Base (equiv) Solvent Temperature (°C) Time (h) Conversion (%) *
1DIPEA (2.0)Dioxane802445
2DIPEA (3.0)Dioxane1001885
3K2CO3 (3.0)DMF1001860
4DIPEA (3.0)DMF1001892
5DIPEA (3.0)Acetonitrile80 (reflux)2430

*Conversion estimated by LC-MS analysis of crude reaction mixture.

Visualizations

General Synthesis Workflow

This diagram outlines the key stages from starting materials to the final purified product.

cluster_0 Preparation cluster_1 Coupling & Deprotection cluster_2 Purification & Analysis dA 2'-Deoxyadenosine p_dA Protected dA (3',5'-bis-O-TBDMS) dA->p_dA Protection Cl_dA 6-Chloro-Protected dA p_dA->Cl_dA Chlorination coupled_P Protected Final Product Cl_dA->coupled_P Coupling benzylamine Ar-CH2NH2 (Reagent) final_product Final Product (this compound) coupled_P->final_product Deprotection hplc HPLC Purification final_product->hplc analysis Analysis (LC-MS, NMR) hplc->analysis

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path to diagnose and resolve issues related to low reaction yields.

start Low Yield Observed check_reaction Reaction Monitoring (TLC, LC-MS) start->check_reaction incomplete Is reaction incomplete? check_reaction->incomplete degradation Degradation or side products observed? incomplete->degradation No optimize Optimize Conditions: - Increase Time/Temp - Screen Solvents/Bases incomplete->optimize Yes check_reagents Check Reagent Quality: - Purity (NMR) - Anhydrous conditions degradation->check_reagents No modify_workup Modify Workup: - Neutral pH - Lower Temperature degradation->modify_workup Yes optimize->check_reaction check_reagents->check_reaction modify_workup->check_reaction purify Proceed to Purification

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Oligonucleotides Containing dA-NHbenzylOCF3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers working with oligonucleotides modified with N6-benzyl-(p-trifluoromethyl)deoxyadenosine (dA-NHbenzylOCF3). This bulky, hydrophobic modification can significantly alter hybridization characteristics compared to standard DNA. This resource offers answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you optimize the annealing of your modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the likely impact of the this compound modification on my oligonucleotide?

The this compound modification adds a bulky and hydrophobic benzyl (B1604629) group with a trifluoromethyl moiety to the deoxyadenosine (B7792050) base. Such modifications can have complex effects on duplex stability.[1][2] While they can cause steric hindrance and distort the DNA helix, they can also introduce stabilizing van der Waals or stacking interactions.[1][2][3] Therefore, the modification's impact on the melting temperature (Tm) is difficult to predict and should be determined empirically.

Q2: Will standard Tm prediction calculators work for my modified oligo?

No. Standard Tm calculators are based on thermodynamic parameters for unmodified DNA or RNA bases and will not provide an accurate prediction for an oligo containing this compound. The unique chemical properties of this modification alter the hybridization thermodynamics in a way that these models cannot account for.

Q3: What is the most critical step in an annealing protocol for these oligos?

A slow cooling rate after the initial denaturation step is the most critical factor. Bulky modifications can slow the kinetics of hybridization. A gradual decrease in temperature provides sufficient time for the complementary strands, including the modified bases, to align correctly and form a stable duplex, minimizing the formation of secondary structures or mismatched duplexes.

Q4: What buffer components are necessary for annealing?

An appropriate annealing buffer is essential. Key components include:

  • A buffering agent: To maintain a stable pH, typically Tris-HCl or HEPES (pH 7.5–8.0).

  • Salt: Monovalent cations (e.g., Na+ from NaCl or K+ from potassium acetate) are crucial for neutralizing the repulsion between the phosphate (B84403) backbones of the two DNA strands, thereby facilitating hybridization. A typical concentration is 50-100 mM.

  • A chelating agent (optional): EDTA can be included to chelate divalent cations that could serve as cofactors for contaminating nucleases.

Q5: How do I confirm that my oligos have annealed successfully?

Verifying the annealing of small oligonucleotides can be challenging. A common method is to run the annealed product on a high-percentage agarose (B213101) gel (e.g., 3-4%) or a non-denaturing polyacrylamide gel alongside single-stranded controls. The double-stranded duplex should migrate more slowly than the single strands. However, for very short oligos, the mobility difference may be subtle. The ultimate confirmation is often successful performance in a downstream application (e.g., ligation, PCR, binding assay).

Experimental Protocols

Protocol 1: Standard Annealing Protocol

This protocol is a starting point for annealing this compound-containing oligos.

  • Resuspend Oligos: Dissolve the modified oligo and its complementary strand in an annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA) to a final concentration of 100 µM.

  • Mix Equimolar Amounts: Combine the two complementary oligos in a PCR tube at a 1:1 molar ratio. Ensuring an equal ratio is critical to minimize leftover single-stranded oligos.

  • Denature and Anneal:

    • Place the tube in a heat block or thermocycler set to 95°C for 2-5 minutes to denature any secondary structures.

    • Turn off the heat block and allow it to cool slowly to room temperature on the benchtop (this should take 45-60 minutes).

  • Store: Store the annealed duplex at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Optimized Annealing Using a Thermocycler Gradient

A thermocycler provides precise control over the cooling rate, which is highly recommended for modified oligos.

  • Prepare Oligo Mix: Prepare the equimolar mixture of oligos in annealing buffer as described in Protocol 1.

  • Set Thermocycler Program:

    • Step 1: 95°C for 3 minutes (Denaturation).

    • Step 2: Ramp down to 25°C over 45-60 minutes (e.g., a cooling rate of -0.1°C every 5-8 seconds).

    • Step 3: Hold at 4°C.

  • Run Program: Place the oligo mix in the thermocycler and run the program.

  • Store: Store the annealed duplex at 4°C or -20°C.

Troubleshooting Guide

This guide addresses common issues encountered when annealing modified oligonucleotides.

Problem Potential Cause(s) Recommended Solution(s)
Low Annealing Efficiency (e.g., faint band on gel, poor performance in downstream application) 1. Incorrect Molar Ratio: One oligo is in excess. 2. Suboptimal Annealing Temperature: Cooling rate is too fast. 3. Inhibitory Secondary Structures: The modification promotes self-dimerization or hairpins. 4. Low Oligo Concentration: Annealing is a concentration-dependent process.1. Quantify Oligos Carefully: Re-measure the concentration of your stock solutions (e.g., using A260) before mixing. 2. Slow the Cooling Rate: Use a thermocycler to implement a slow, controlled cooling ramp (see Protocol 2). 3. Optimize Buffer: Increase salt concentration (e.g., to 150 mM NaCl) to favor intermolecular duplex formation. 4. Increase Oligo Concentration: Perform the annealing reaction with higher starting concentrations of each oligo.
Multiple Bands or Smears on a Gel 1. Mixture of ssDNA and dsDNA: Incomplete annealing. 2. Formation of Multimers: Oligos are forming concatemers or other higher-order structures. 3. Oligo Degradation: Nuclease contamination or synthesis issues.1. Optimize Annealing: Follow the recommendations for low annealing efficiency. 2. Purify Annealed Duplex: Run the sample on a non-denaturing PAGE gel and excise the band corresponding to the correct duplex size. 3. Check Oligo Integrity: Run single-stranded oligos on a denaturing PAGE gel to check their purity and integrity. Use nuclease-free water and buffers.
Annealed Duplex is Unstable 1. Low Duplex Stability (Low Tm): The this compound modification is significantly destabilizing the duplex. 2. Incorrect Buffer Conditions: Insufficient salt concentration.1. Empirically Determine Tm: Use a UV-Vis spectrophotometer with a temperature-controlled cell to measure the melting curve and find the experimental Tm. Anneal at a temperature 5-10°C below this measured Tm. 2. Increase Salt Concentration: Adjust the salt concentration in your buffer. Divalent cations like MgCl2 (at low mM concentrations) can also increase stability, but check for compatibility with downstream applications.

Quantitative Data Summary

Standard Tm prediction formulas are not applicable. The following table provides a general guide for setting up optimization experiments.

ParameterStandard ConditionRange for OptimizationRationale
Oligo Concentration 50 µM10 - 100 µMHigher concentrations favor duplex formation.
Monovalent Salt (NaCl/KCl) 50 mM25 - 150 mMSalt stabilizes the duplex by shielding phosphate backbone charges.
Denaturation Temp. 95°C94 - 98°CEnsures complete melting of all secondary structures.
Cooling Rate Benchtop Cooling (~1°C/min)-1°C/min to -0.1°C/secSlower cooling is critical for modified oligos to find their correct conformation.

Visualizations

experimental_workflow start Start: Resuspended Oligos quantify 1. Quantify Oligos (A260) start->quantify mix 2. Mix Equimolar Amounts in Annealing Buffer quantify->mix denature 3. Denature (95°C, 3 min) mix->denature anneal 4. Anneal (Slow Cooling Ramp) denature->anneal verify 5. Verify Annealing (e.g., PAGE) anneal->verify success Success: Annealed Duplex Ready verify->success Annealing OK troubleshoot Troubleshoot (See Guide) verify->troubleshoot Problem Detected end End success->end troubleshoot->mix Adjust Parameters

Caption: Workflow for optimizing oligo annealing.

troubleshooting_logic start Problem: Poor Annealing Result check_ratio Check Oligo Molar Ratio start->check_ratio ratio_ok Ratio is 1:1 check_ratio->ratio_ok Yes ratio_bad Re-quantify and re-mix oligos check_ratio->ratio_bad No check_cooling Check Cooling Rate ratio_ok->check_cooling cooling_ok Rate is slow check_cooling->cooling_ok Yes cooling_bad Use thermocycler with slow ramp (-0.1°C/sec) check_cooling->cooling_bad No check_buffer Check Buffer Composition cooling_ok->check_buffer buffer_ok Buffer is correct check_buffer->buffer_ok Yes buffer_bad Increase salt concentration (e.g., 100-150 mM NaCl) check_buffer->buffer_bad No final_action Consider empirical Tm determination if problems persist buffer_ok->final_action

Caption: Decision tree for troubleshooting annealing.

References

Troubleshooting dA-NHbenzylOCF3 instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: dA-NHbenzylOCF3

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows lower-than-expected activity in my cell-based assay. What are the potential causes?

Several factors could lead to reduced activity. The most common are chemical instability in the culture medium, low cell permeability, non-specific binding to labware or serum proteins, or rapid cellular metabolism.[1] It is crucial to first determine if the compound is degrading in your experimental setup.

Q2: What are the primary factors in cell culture media that can cause this compound to degrade?

The stability of a compound in cell culture media can be influenced by several factors:

  • pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can accelerate the degradation of susceptible compounds, particularly through hydrolysis.[2]

  • Media Components: Certain components like amino acids, vitamins, or metal ions present in basal media (e.g., DMEM, RPMI-1640) can react with the compound.[2] For nucleoside analogs, the aqueous environment itself can be a major factor.[3]

  • Serum Enzymes: If you are using serum (e.g., Fetal Bovine Serum, FBS), it contains enzymes like esterases and proteases that can metabolize the compound.[1]

  • Light and Oxygen: Exposure to light can cause photodegradation, while dissolved oxygen can lead to oxidation.

Q3: How can I experimentally determine if this compound is unstable in my cell culture medium?

The most direct method is to perform a stability assay using High-Performance Liquid Chromatography (HPLC) or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This involves incubating this compound in your specific cell-free medium at 37°C and quantifying the remaining parent compound at various time points (e.g., 0, 2, 8, 24, 48 hours).

Q4: What are my options if I confirm that this compound is degrading in my media?

If instability is confirmed, consider the following strategies:

  • Replenish the Compound: For long-term experiments, replace the medium with fresh compound-containing medium at regular intervals (e.g., every 24 hours).

  • Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the extent of degradation.

  • Modify Media Formulation: Test stability in a simpler, serum-free medium to see if serum components are the cause. Be aware that different basal media have varying compositions that could affect stability.

  • Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a frozen stock solution immediately before an experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

Issue 1: Inconsistent results or high variability between experiments.
  • Possible Cause: Degradation of stock solutions due to improper storage or handling.

  • Troubleshooting Steps:

    • Prepare single-use aliquots of your high-concentration stock solution (in a suitable solvent like DMSO) to avoid multiple freeze-thaw cycles.

    • Store aliquots at -80°C and protect them from light.

    • Periodically check the purity of a stock aliquot using HPLC to ensure it has not degraded over time.

  • Possible Cause: Variability in media preparation.

  • Troubleshooting Steps:

    • Use the same lot of basal media and serum for a set of related experiments to ensure consistency.

    • Ensure pH and other parameters of the media are consistent after the addition of all supplements.

Issue 2: Compound appears to precipitate in the culture medium.
  • Possible Cause: Poor aqueous solubility. While the primary issue may be instability, solubility problems can also lead to a decrease in the effective concentration of the compound.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the medium for any signs of precipitation after adding the compound.

    • Solubility Test: Before conducting a full experiment, perform a preliminary test to find the maximum concentration at which this compound remains soluble in your final assay medium.

    • Co-solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media via LC-MS/MS

This protocol describes a method to quantify the chemical stability of this compound in a cell-free culture medium over time.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Complete cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Pre-warm the complete cell culture medium to 37°C. Add the stock solution to the medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1%. Mix thoroughly.

  • Time Point T=0: Immediately after spiking, transfer a 100 µL aliquot of the mixture to a microcentrifuge tube. This is your T=0 sample. Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.

  • Incubation: Place the remaining spiked media in the incubator at 37°C.

  • Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, 24, and 48 hours), remove additional 100 µL aliquots and process them immediately as described in step 3.

  • Sample Analysis: Transfer the supernatant from each processed sample into HPLC vials. Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Media

This table illustrates how the stability of this compound might vary under different common cell culture conditions.

Time (Hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)DMEM (Serum-Free) (% Remaining)
0 100100100
4 858895
8 687591
24 324578
48 112065

Data are hypothetical and for illustrative purposes only.

Visualizations

Troubleshooting_Workflow start Low Compound Activity in Cell Assay check_stability Assess Compound Stability in Media (LC-MS) start->check_stability is_stable Is Compound Stable? check_stability->is_stable stable Compound is Stable is_stable->stable Yes unstable Compound is Unstable is_stable->unstable No investigate_other Investigate Other Causes: - Permeability - Metabolism - Target Engagement stable->investigate_other mitigate Implement Mitigation Strategy unstable->mitigate strategy1 Replenish Compound During Experiment mitigate->strategy1 strategy2 Shorten Assay Duration mitigate->strategy2 strategy3 Modify Media (e.g., Serum-Free) mitigate->strategy3 retest Re-test Activity strategy1->retest strategy2->retest strategy3->retest Degradation_Pathway parent This compound (Active Compound) product1 Degradation Product 1 (e.g., Hydrolysis of Amine) parent->product1 Hydrolysis (pH, Temp) product2 Degradation Product 2 (e.g., Benzyl Cleavage) parent->product2 Enzymatic Cleavage (Serum) inactive Inactive Metabolites product1->inactive product2->inactive Experimental_Workflow prep_stock 1. Prepare 10 mM Stock in DMSO spike_media 2. Spike into Pre-warmed Media (Final: 10 µM) prep_stock->spike_media t0_sample 3. Take T=0 Sample & Process spike_media->t0_sample incubate 4. Incubate at 37°C spike_media->incubate analyze 6. Analyze all Samples by LC-MS/MS t0_sample->analyze time_points 5. Sample at Time Points (2, 4, 8, 24h) & Process incubate->time_points time_points->analyze calculate 7. Calculate % Remaining vs T=0 analyze->calculate

References

Preventing off-target effects of dA-NHbenzylOCF3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: dA-NHbenzylOCF3

Welcome to the technical support center for this compound, a novel chemically modified deoxyadenosine (B7792050) analog designed for the synthesis of high-specificity oligonucleotides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively utilize this compound for minimizing off-target effects in therapeutic and research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetically modified deoxyadenosine (dA) nucleoside. It is engineered with a benzyl (B1604629) group attached via an amino linker and a trifluoromethyl (-OCF3) moiety. Its primary application is in the synthesis of custom oligonucleotides, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and CRISPR guide RNAs (gRNAs). The unique chemical structure is designed to enhance binding specificity to the target nucleic acid sequence, thereby reducing off-target effects.

Q2: How does the this compound modification theoretically reduce off-target effects?

A2: The proposed mechanism for off-target reduction by this compound is twofold:

  • Steric Hindrance: The bulky benzyl group can create steric hindrance, which is thought to destabilize binding to partially mismatched off-target sequences more significantly than to perfectly matched on-target sequences.[1][2]

  • Altered Thermodynamics: The trifluoromethyl group can alter the local electronic and hydrophobic properties of the oligonucleotide. This may lead to more stringent base-pairing requirements, reducing the tolerance for mismatches that is often a cause of off-target binding.[1][3]

Q3: Where should I incorporate this compound in my oligonucleotide sequence for optimal results?

A3: The optimal placement of this compound depends on the application. For siRNAs and CRISPR gRNAs, incorporation within the "seed region" (positions 2-8 from the 5' end of the guide strand) is often most effective for reducing off-target effects mediated by this region.[3] For ASOs, strategic placement at or near known mismatch sites with prominent off-targets can be beneficial. It is recommended to test several positions empirically to determine the best balance between on-target efficacy and off-target reduction for your specific sequence.

Q4: Will incorporating this compound affect the on-target potency of my oligonucleotide?

A4: It is possible that the modification may slightly reduce on-target binding affinity. However, the modification is designed to have a more pronounced destabilizing effect on mismatched off-target duplexes. It is crucial to perform a dose-response experiment to compare the efficacy of the modified oligonucleotide with its unmodified counterpart. In many cases, a slight decrease in on-target potency is an acceptable trade-off for a significant reduction in off-target activity.

Q5: Is this compound compatible with other chemical modifications?

A5: Yes, this compound can be used in conjunction with other common oligonucleotide modifications, such as phosphorothioate (B77711) (PS) backbones, 2'-O-Methyl (2'-O-Me), or 2'-O-Methoxyethyl (2'-MOE) sugar modifications. Combining modifications can further enhance nuclease resistance and fine-tune binding affinity. However, extensive modification can sometimes negatively impact efficacy, so a systematic evaluation is recommended.

Troubleshooting Guides

Issue 1: Reduced On-Target Activity

Q: I have incorporated this compound into my oligonucleotide, but I am observing a significant loss of on-target activity. What should I do?

A: A reduction in on-target activity can sometimes occur. Here is a step-by-step guide to troubleshoot this issue:

  • Re-evaluate the Position of Modification: The position of the bulky modification is critical. If you placed it in a region essential for protein recognition (e.g., for RISC or Cas9 binding), it might impair function.

    • Action: Synthesize and test new versions of your oligonucleotide with the this compound modification at alternative positions. For instance, if you targeted position 2 of an siRNA guide strand, try position 6 or 7 instead.

  • Perform a Dose-Response Analysis: The modification might slightly lower the binding affinity (Tm) for the on-target sequence.

    • Action: Conduct a dose-response curve for both the modified and unmodified oligonucleotides to determine if a higher concentration of the modified version can achieve the desired on-target effect.

  • Assess Oligonucleotide Integrity: Ensure that the modified oligonucleotide was synthesized correctly and is stable.

    • Action: Verify the purity and integrity of your synthesized oligonucleotide using mass spectrometry and capillary electrophoresis.

Issue 2: Off-Target Effects Persist

Q: I am still observing off-target effects even after incorporating this compound. How can I improve specificity further?

A: If off-target effects are not sufficiently reduced, consider the following strategies:

  • Increase the Number of Modifications: For some challenging off-targets, a single modification may not be enough.

    • Action: Design and test oligonucleotides with two or more this compound modifications, particularly if your target region contains multiple adenosine (B11128) residues.

  • Combine with Other High-Fidelity Strategies:

    • For CRISPR: Use a high-fidelity Cas9 variant (e.g., SpCas9-HF1 or eSpCas9) in conjunction with your modified gRNA. Delivering the Cas9 and modified gRNA as a ribonucleoprotein (RNP) complex can also reduce off-target effects by limiting their cellular residence time.

    • For RNAi: Combine the modification with a pooling strategy, where multiple siRNAs targeting the same mRNA are used at lower individual concentrations.

  • Thoroughly Validate Off-Targets: Ensure you are using a sensitive and unbiased method to detect off-target events.

    • Action: Employ genome-wide, unbiased methods like GUIDE-seq or CIRCLE-seq to get a comprehensive profile of off-target cleavage sites.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected performance of an oligonucleotide modified with this compound compared to an unmodified version.

Table 1: On-Target Potency and Off-Target Profile of a Modified siRNA

siRNA ConstructOn-Target IC50 (nM)Number of Off-Target Genes (RNA-Seq, >2-fold change)Top Off-Target Gene Knockdown (%)
Unmodified siRNA1.54578%
siRNA with this compound at position 63.2815%

Table 2: CRISPR-Cas9 On- and Off-Target Cleavage Efficiency

gRNA ConstructOn-Target Cleavage (%) (TIDE analysis)Off-Target Site #1 Cleavage (%) (GUIDE-seq)Off-Target Site #2 Cleavage (%) (GUIDE-seq)
Unmodified gRNA8512.57.8
gRNA with this compound at position 5781.2<0.5

Experimental Protocols

Protocol 1: Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

This protocol is adapted from standard GUIDE-seq procedures to assess the off-target profile of a CRISPR/Cas9 system using a gRNA modified with this compound.

Materials:

  • High-fidelity Cas9 nuclease

  • gRNA (unmodified and modified with this compound)

  • Double-stranded oligodeoxynucleotide (dsODN) tag with phosphorothioate bonds

  • Human embryonic kidney (HEK293T) cells

  • Lipofectamine CRISPRMAX or electroporation system

  • DNA extraction kit

  • Next-generation sequencing (NGS) library preparation kit

  • NGS platform (e.g., Illumina)

Methodology:

  • Transfection: Co-transfect HEK293T cells with Cas9 protein, the gRNA (either unmodified or modified), and the dsODN tag. The dsODN tag will be integrated into the DNA double-strand breaks (DSBs) created by the Cas9/gRNA complex.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA using a commercial kit.

  • DNA Fragmentation: Shear the genomic DNA to an average size of 500 bp using sonication.

  • Library Preparation: Prepare an NGS library. This involves end-repair, A-tailing, and ligation of NGS adapters.

  • dsODN Tag Enrichment: Use PCR to specifically amplify the library fragments that contain the integrated dsODN tag. This selectively enriches for sequences that were at the site of a DSB.

  • Sequencing: Sequence the enriched library on an NGS platform.

  • Data Analysis: Align the sequencing reads to the human reference genome. The genomic locations with a high number of reads correspond to the on- and off-target cleavage sites. Compare the number and location of off-target sites between the unmodified and modified gRNA samples.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

cluster_0 On-Target Binding cluster_1 Off-Target Binding on_target Target mRNA (Perfect Match) stable_duplex Stable Duplex on_target->stable_duplex modified_oligo_on Oligo with This compound modified_oligo_on->on_target High Affinity gene_silencing Effective Gene Silencing stable_duplex->gene_silencing off_target Off-Target mRNA (Mismatch) unstable_duplex Unstable Duplex off_target->unstable_duplex modified_oligo_off Oligo with This compound modified_oligo_off->off_target Low Affinity (Steric Clash) no_silencing No/Reduced Silencing unstable_duplex->no_silencing

Caption: Mechanism of specificity enhancement by this compound.

G start Start: High Off-Target Effects Observed q1 Is on-target activity acceptable? start->q1 a1_yes Change position of This compound modification q1->a1_yes Yes a1_no Perform dose-response curve to find optimal concentration q1->a1_no No q2 Are off-targets reduced? a1_yes->q2 retest Re-evaluate on- and off-target effects a1_no->retest a2_yes End: Optimized Oligonucleotide q2->a2_yes Yes a2_no Combine with other strategies (e.g., Hi-Fi Cas9, pooling) q2->a2_no No a2_no->retest retest->q1

Caption: Troubleshooting workflow for optimizing modified oligonucleotides.

cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Validation cluster_incell Phase 3: In Cellulo Analysis design Design Oligo with This compound synth Synthesize & Purify Modified Oligo design->synth off_target_pred Off-Target Nomination (In Silico Tools) design->off_target_pred potency On-Target Potency (e.g., qPCR, Western Blot) synth->potency delivery Deliver to Cells (Transfection/Electroporation) synth->delivery guide_seq Genome-wide Off-Target ID (GUIDE-seq/CIRCLE-seq) delivery->guide_seq validation Validate Hits (Sanger Sequencing) guide_seq->validation

Caption: Experimental workflow for evaluating this compound modified oligos.

References

Technical Support Center: Purification of dA-NHbenzylOCF3-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of purification methods for oligonucleotides modified with dA-NHbenzylOCF3.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound-modified oligonucleotides.

Problem IDIssuePossible CausesSuggested Solutions
PUR-001 Low Yield of Full-Length Product - Inefficient coupling during synthesis.- Suboptimal deprotection conditions.- Loss of product during purification steps.- Review synthesis coupling efficiency data.- Optimize deprotection time and temperature; milder conditions (e.g., 25°C for 16h) can prevent byproduct formation.[1]- For HPLC, ensure proper fraction collection parameters.- For PAGE, optimize elution from the gel matrix.
PUR-002 Presence of Truncated Sequences (Shortmers) - Incomplete coupling reactions during synthesis.- Ineffective capping of unreacted 5'-hydroxyl groups.- Use a purification method with high resolving power like PAGE or HPLC.- For RP-HPLC, "Trityl-on" purification can effectively separate the full-length product from capped, non-tritylated failure sequences.[2][3]
PUR-003 Co-elution of Impurities with Product in HPLC - Similar hydrophobicity or charge of impurities and the target oligonucleotide.- Formation of secondary structures.- Adjust the gradient slope or organic solvent in RP-HPLC.- For secondary structures, perform purification at an elevated temperature (e.g., 60°C).[2]- Consider an orthogonal purification method, such as Anion-Exchange (AEX) HPLC, which separates based on charge.[4][5]
PUR-004 Broad or Tailing Peaks in HPLC Chromatogram - Oligonucleotide secondary structure.- Column degradation or contamination.- Inappropriate mobile phase composition.- Increase column temperature to denature secondary structures.[2]- Use a column cleaning protocol or replace the column.- Optimize ion-pairing agent concentration and pH of the mobile phase.[6]
PUR-005 Presence of Unexpected Byproducts - Side reactions during synthesis or deprotection.- Formation of adducts (e.g., cyanoethyl adducts).[7]- Characterize byproducts using mass spectrometry.[1][8]- Modify deprotection conditions (e.g., temperature, time) to minimize side reactions.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification method for this compound-modified oligonucleotides?

For most applications requiring high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a recommended starting point. It is efficient for purifying modified oligonucleotides and can effectively remove many common impurities.[4][9] For oligonucleotides longer than 50 bases or those with significant secondary structure, Polyacrylamide Gel Electrophoresis (PAGE) may be more suitable due to its excellent size resolution.

Q2: How can I improve the separation of my modified oligonucleotide from unmodified failures?

The benzylOCF3 modification imparts significant hydrophobicity. This property can be leveraged in RP-HPLC for excellent separation of the desired modified oligonucleotide from unmodified failure sequences.[9][10] Optimizing the mobile phase gradient (e.g., a shallower gradient) can enhance resolution.

Q3: What are the common impurities encountered during the synthesis of modified oligonucleotides?

Common impurities include:

  • Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at each synthesis cycle.[10]

  • Failure sequences: Sequences that are capped and do not continue to elongate.

  • Byproducts of deprotection: Side products generated during the removal of protecting groups from the bases and phosphate (B84403) backbone.[1][8][11]

  • Adducts: Unwanted modifications to the oligonucleotide, such as the addition of acrylonitrile.[7]

Q4: When should I consider using PAGE purification?

PAGE purification is recommended when:

  • A very high level of purity (>95%) is required.

  • The oligonucleotide is long (e.g., >50 bases), as the resolution of RP-HPLC can decrease with length.[9]

  • Separation of oligonucleotides differing by a single nucleotide is necessary. However, be aware that yields from PAGE can be lower than from HPLC due to the extraction process.

Q5: Can I use mass spectrometry to analyze the purity of my this compound-modified oligonucleotide?

Yes, mass spectrometry is a powerful tool for characterizing your purified oligonucleotide. It can confirm the molecular weight of the full-length product and help identify any co-eluting impurities or byproducts.[1][8]

Data Presentation

Table 1: Comparison of Common Purification Methods for Modified Oligonucleotides
Purification MethodPrincipleTypical PurityAdvantagesDisadvantagesBest Suited For
Desalting/Gel Filtration Size exclusionLowRemoves salts and small molecules.Does not remove truncated sequences effectively.Short, unmodified oligos (<20 bases) for non-critical applications.[2]
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>85%Efficient for modified oligos, good resolution, scalable.[9]Resolution decreases with length, secondary structures can be problematic.[2][9]Purification of modified oligonucleotides up to 50 bases.[4]
Anion-Exchange HPLC (AEX-HPLC) Charge (phosphate backbone)>90%Excellent resolution based on length, good for oligos with secondary structure (at high pH).[2][5]Can be less effective for very long oligos.Oligos with significant secondary structure or high GC content.[2][5]
Polyacrylamide Gel Electrophoresis (PAGE) Molecular Size>95%Highest resolution, can separate by single base differences.Lower yield, more labor-intensive.Long oligonucleotides (>50 bases) and applications requiring the highest purity.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Temperature: 60°C to minimize secondary structures.[2]

  • Procedure: a. Dissolve the crude oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated HPLC column. c. Run the gradient and collect fractions corresponding to the major peak. d. Analyze fractions for purity and pool the appropriate fractions. e. Desalt the purified oligonucleotide.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
  • Gel Preparation: Prepare a 12-20% denaturing polyacrylamide gel containing 7 M urea.

  • Sample Preparation: Dissolve the crude oligonucleotide in a loading buffer containing formamide (B127407) and a tracking dye. Heat at 95°C for 5 minutes and then place on ice.

  • Electrophoresis: Load the sample onto the gel and run at a constant power until the tracking dye has migrated to the desired position.

  • Visualization: Visualize the bands using UV shadowing.

  • Excision and Elution: a. Excise the band corresponding to the full-length product. b. Crush the gel slice and elute the oligonucleotide overnight in an appropriate buffer (e.g., 0.5 M ammonium (B1175870) acetate).

  • Recovery: Separate the oligonucleotide from the gel fragments by filtration and desalt the eluted product.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis of This compound Oligo deprotection Cleavage and Deprotection synthesis->deprotection crude_product Crude Product deprotection->crude_product purification_method Purification (e.g., HPLC, PAGE) crude_product->purification_method analysis Purity and Identity Analysis (HPLC, Mass Spec) purification_method->analysis final_product final_product analysis->final_product Purified Product

Caption: Experimental workflow for this compound oligo purification.

troubleshooting_logic cluster_impurities cluster_solutions start Low Purity after Initial Purification check_impurities Analyze Impurity Profile (HPLC/MS) start->check_impurities truncated Truncated Sequences check_impurities->truncated byproducts Synthesis Byproducts check_impurities->byproducts secondary_structure Secondary Structures check_impurities->secondary_structure page High-Resolution PAGE truncated->page orthogonal_hplc Orthogonal HPLC (e.g., AEX) byproducts->orthogonal_hplc denaturing_conditions Increase Temperature or use Denaturants secondary_structure->denaturing_conditions

Caption: Troubleshooting logic for low purity purification outcomes.

References

Technical Support Center: Mass Spectrometry of dA-NHbenzylOCF3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N6-(trifluoromethyl)benzyl-2'-deoxyadenosine (dA-NHbenzylOCF3). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the mass spectrometric analysis of this modified nucleoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mass spectrometry of this compound?

The main challenges in the mass spectrometry of this compound, a modified nucleoside, include:

  • Adduct Formation: Like many nucleosides, this compound is prone to forming adducts with cations such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can complicate mass spectra and reduce the intensity of the desired protonated molecule ([M+H]⁺).

  • In-source Fragmentation: The molecule may fragment within the ion source, leading to a diminished molecular ion peak and a more complex spectrum.

  • Low Ionization Efficiency: The chemical properties of the trifluoromethylbenzyl group might influence the ionization efficiency, potentially leading to poor signal intensity.

  • Complex Fragmentation Pattern: The presence of the deoxyribose sugar, the adenine (B156593) base, and the trifluoromethylbenzyl modification can result in a complex fragmentation pattern upon collision-induced dissociation (CID), making spectral interpretation challenging.

Q2: Which ionization technique is most suitable for this compound analysis?

Electrospray ionization (ESI) is generally the most suitable technique for analyzing modified nucleosides like this compound, particularly when coupled with liquid chromatography (LC-MS).[1][2] ESI is a soft ionization method that minimizes in-source fragmentation and is well-suited for polar molecules like nucleosides.[3] It can be operated in both positive and negative ion modes, allowing for flexibility in method development. Atmospheric pressure chemical ionization (APCI) could be an alternative if the compound exhibits better ionization efficiency under these conditions.

Q3: How can I minimize adduct formation in my mass spectra?

Minimizing adduct formation is crucial for obtaining clean mass spectra. Here are some common strategies:

  • Use High-Purity Solvents and Reagents: Ensure that all solvents (e.g., water, acetonitrile (B52724), methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate) are of high purity to minimize sodium and potassium contamination.

  • Incorporate Ammonium Additives: Adding a low concentration of an ammonium salt, such as ammonium acetate (B1210297) or ammonium formate (B1220265), to the mobile phase can help to suppress sodium and potassium adducts by promoting the formation of the ammonium adduct ([M+NH₄]⁺) or the protonated molecule ([M+H]⁺).

  • Optimize Sample Preparation: Use careful sample handling techniques to avoid contamination from glassware or other sources of salts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound in a question-and-answer format.

Problem 1: I am observing a very weak or no molecular ion peak for this compound.

  • Question: Why is the molecular ion peak for my compound weak or absent, and how can I improve its intensity?

  • Answer: A weak molecular ion peak can be due to several factors. Here's a step-by-step troubleshooting approach:

    • Check Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[4]

    • Optimize Ionization Source Parameters:

      • ESI Voltage: Optimize the capillary voltage. A voltage that is too high or too low can affect ionization efficiency.

      • Nebulizer and Drying Gas: Adjust the nebulizer gas pressure and drying gas flow rate and temperature to ensure efficient desolvation.

    • Improve Analyte Concentration: Your sample may be too dilute. Prepare a more concentrated solution to inject.[4]

    • Consider In-Source Fragmentation: The molecule might be fragmenting in the ion source. Try using gentler source conditions (e.g., lower cone voltage or fragmentor voltage).

Problem 2: My mass spectrum is dominated by adduct peaks (e.g., [M+Na]⁺, [M+K]⁺).

  • Question: How can I reduce the prevalence of sodium and potassium adducts in my spectrum?

  • Answer: Adduct formation is a common issue.[5][6] The following table outlines potential sources of contamination and solutions:

Potential Source of Adducts Troubleshooting Steps
Contaminated Solvents/ReagentsUse high-purity, LC-MS grade solvents and additives.
Leaching from GlasswareUse polypropylene (B1209903) vials and containers instead of glass.
Carryover from Previous SamplesThoroughly clean the LC system and injection port.
Suboptimal Mobile PhaseAdd 1-10 mM ammonium acetate or ammonium formate to the mobile phase.

Problem 3: I am having difficulty interpreting the MS/MS fragmentation pattern of this compound.

  • Question: What are the expected fragmentation pathways for this compound, and how can I use this information for structural confirmation?

  • Answer: The fragmentation of this compound is expected to occur at several key locations. The following table provides a hypothetical, yet chemically plausible, fragmentation pattern based on the known fragmentation of similar structures.[3][7][8]

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Interpretation
[M+H]⁺[BH₂]⁺DeoxyriboseCleavage of the glycosidic bond, resulting in the protonated modified base.
[M+H]⁺[M+H - H₂O]⁺H₂OLoss of water from the deoxyribose sugar.
[M+H]⁺[M+H - C₅H₈O₃]⁺Deoxyribose moietyLoss of the neutral deoxyribose sugar.
[BH₂]⁺[BH₂ - CF₃]⁺·CF₃Loss of the trifluoromethyl radical from the modified base.
[BH₂]⁺[C₇H₆F₃]⁺AdenineFragmentation of the benzylamine (B48309) linkage.

BH₂⁺ represents the protonated modified base (N6-(trifluoromethyl)benzyl-adenine).

Experimental Protocols

LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Sample Preparation:

    • Dissolve the this compound standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

    • For biological samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Mode: Full scan from m/z 100 to 600 for initial analysis.

    • MS/MS Mode: Product ion scan of the protonated molecule [M+H]⁺. Optimize collision energy to achieve a good distribution of fragment ions.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Dissolution Dissolve in ACN/Water Sample->Dissolution Extraction Solid-Phase Extraction (if needed) Dissolution->Extraction Injection Inject into LC System Extraction->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 MS1 Scan (Full Scan) Ionization->MS1 MS2 MS/MS Scan (Product Ion Scan) MS1->MS2 DataAnalysis Data Analysis MS2->DataAnalysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

TroubleshootingFlow cluster_signal Signal Intensity Issues cluster_adducts Spectral Quality Issues cluster_fragmentation Interpretation Challenges Start Mass Spectrometry Issue Identified WeakSignal Weak or No Molecular Ion Start->WeakSignal HighAdducts High Adduct Formation Start->HighAdducts ComplexFragments Complex Fragmentation Start->ComplexFragments CheckTune Check Instrument Tune & Calibration WeakSignal->CheckTune OptimizeSource Optimize Source Parameters CheckTune->OptimizeSource IncreaseConc Increase Sample Concentration OptimizeSource->IncreaseConc PureSolvents Use High-Purity Solvents HighAdducts->PureSolvents Ammonium Add Ammonium Acetate PureSolvents->Ammonium Plasticware Use Polypropylene Vials Ammonium->Plasticware GlycosidicCleavage Identify Glycosidic Bond Cleavage ComplexFragments->GlycosidicCleavage SugarLoss Look for Deoxyribose Neutral Loss GlycosidicCleavage->SugarLoss BaseFragments Analyze Modified Base Fragments SugarLoss->BaseFragments

Caption: Troubleshooting flowchart for common this compound mass spectrometry issues.

References

Technical Support Center: Enhancing Cellular Uptake of dA-NHbenzylOCF3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing challenges with the cellular uptake of dA-NHbenzylOCF3, a novel nucleoside analog. The following information is designed to help you systematically diagnose and overcome poor intracellular delivery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial experiments suggest poor cellular uptake and low efficacy of this compound. What are the first steps to troubleshoot this issue?

Answer:

Low cellular uptake is a common challenge for novel nucleoside analogs.[1][2] A systematic approach to troubleshooting should begin with confirming the compound's stability and basic cytotoxic activity, followed by direct measurement of its uptake.

Troubleshooting Guide:

  • Confirm Compound Stability and Purity:

    • Verify the identity and purity of your this compound stock using methods like HPLC-MS.

    • Assess the stability of the compound in your cell culture medium over the time course of your experiment. Degradation in the medium can be mistaken for poor uptake.

  • Establish a Dose-Response Curve:

    • Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) across a wide concentration range to determine the half-maximal inhibitory concentration (IC50). If the IC50 is very high, it may indicate poor uptake or low intrinsic activity.

  • Directly Quantify Cellular Uptake:

    • If possible, synthesize a radiolabeled or fluorescently tagged version of this compound to directly measure its intracellular concentration over time using techniques like scintillation counting or flow cytometry/fluorescence microscopy.

    • Alternatively, use LC-MS/MS to quantify the amount of compound in cell lysates after incubation.

Question 2: How can I determine the primary mechanism of cellular entry for this compound?

Answer:

Nucleoside analogs typically enter cells through passive diffusion or via specific transporter proteins, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[3][4] Identifying the mechanism is crucial for devising an enhancement strategy.

Troubleshooting Guide:

  • Assess Temperature Dependence:

    • Perform uptake assays at 37°C and 4°C. Active transport is an energy-dependent process and will be significantly reduced at lower temperatures, whereas passive diffusion will be less affected.

  • Use Transporter Inhibitors:

    • Conduct competitive uptake assays in the presence of known inhibitors of nucleoside transporters. A significant reduction in uptake suggests transporter-mediated entry.

    Table 1: Example Data for Transporter Inhibition Assay (Note: The following data are for illustrative purposes only.)

Treatment ConditionThis compound Uptake (pmol/10^6 cells)% Inhibition
Control (no inhibitor)15.2 ± 1.80%
+ Dipyridamole (ENT inhibitor)6.1 ± 0.960%
+ Phloridzin (CNT inhibitor)14.8 ± 2.13%

Logical Workflow for Determining Uptake Mechanism

G start Start: Low Cellular Uptake Observed temp_check Perform Uptake Assay at 37°C vs 4°C start->temp_check passive Conclusion: Primarily Passive Diffusion temp_check->passive Uptake is similar at 37°C and 4°C active Conclusion: Active Transport Likely temp_check->active Uptake is significantly lower at 4°C inhibitor_assay Perform Competitive Uptake Assay with Transporter Inhibitors ent_mediated Conclusion: ENT-Mediated Uptake inhibitor_assay->ent_mediated Dipyridamole reduces uptake unknown Conclusion: Other Mechanisms Involved inhibitor_assay->unknown No significant inhibition active->inhibitor_assay

Caption: Troubleshooting flowchart to identify the cellular uptake mechanism.

Question 3: My results suggest that this compound has low membrane permeability. How can I improve its passive diffusion?

Answer:

For compounds that rely on passive diffusion, increasing lipophilicity is a common and effective strategy to enhance membrane permeability.[5] This is often achieved through prodrug approaches.

Troubleshooting Guide:

  • Prodrug Modifications:

    • Lipid Conjugation: Modify this compound by attaching lipid moieties (e.g., fatty acids). This increases the overall lipophilicity of the molecule, which can enhance its ability to cross the cell membrane via passive diffusion. This strategy may also bypass resistance mechanisms related to reduced transporter expression.

    • Esterification: If the parent compound has free hydroxyl or phosphate (B84403) groups, esterifying them can mask polar charges, thereby increasing lipophilicity and improving membrane transit. The esters are later cleaved by intracellular esterases to release the active drug.

  • Formulation with Permeation Enhancers:

    • In an in vitro setting, consider the temporary use of mild permeation enhancers. However, be cautious as this can affect cell viability and is not a therapeutically viable strategy.

Table 2: Hypothetical Improvement in IC50 with Prodrug Modification (Note: The following data are for illustrative purposes only.)

CompoundLipophilicity (LogP)IC50 in Cancer Cell Line (µM)
This compound1.575
C12-Lipid-dA-NHbenzylOCF34.28.5
C16-Lipid-dA-NHbenzylOCF35.82.1
Question 4: What if transporter-mediated uptake is the primary route, but it is inefficient?

Answer:

If uptake is mediated by transporters but remains low, the issue could be low transporter expression in your cell model or a low affinity of your compound for the transporter.

Troubleshooting Guide:

  • Characterize Transporter Expression:

    • Use qPCR or Western blotting to quantify the expression levels of key nucleoside transporters (e.g., hENT1, hCNT1) in your cell line and compare them to cell lines known to have high transporter expression.

  • Utilize Delivery Vehicles:

    • Encapsulating this compound into a delivery system can bypass the need for transporters.

    • Liposomes: These lipid-based vesicles can fuse with the cell membrane to release their contents directly into the cytoplasm.

    • Nanoparticles: Polymeric nanoparticles can be engineered to be taken up by cells through endocytosis. Surface modification with targeting ligands can further enhance uptake in specific cell types.

  • Conjugation to Cell-Penetrating Peptides (CPPs):

    • CPPs are short, cationic peptides that can traverse the plasma membrane. Conjugating this compound to a CPP like TAT can facilitate its entry into the cell, independent of nucleoside transporters.

Signaling Pathway for Delivery Vehicle Uptake

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space Liposome Liposome (encapsulating drug) Cytoplasm Cytoplasm (Drug Released) Liposome->Cytoplasm Membrane Fusion NP Nanoparticle (with drug) Endosome Endosome NP->Endosome Endocytosis CPP_Drug CPP-Drug Conjugate CPP_Drug->Cytoplasm Direct Translocation Endosome->Cytoplasm Endosomal Escape

Caption: Mechanisms of cellular entry for drug delivery systems.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting viability against log(concentration).

Protocol 2: Cellular Uptake Assay using LC-MS/MS
  • Cell Seeding: Seed cells in a 6-well plate and grow to ~90% confluency.

  • Incubation: Treat cells with a known concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes). For inhibitor studies, pre-incubate with the inhibitor for 30 minutes before adding the compound.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Lysis: Add 500 µL of ice-cold methanol/water (80:20) containing an internal standard to each well. Scrape the cells and collect the lysate.

  • Processing: Vortex the lysates vigorously and centrifuge at high speed to pellet debris.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of this compound by a validated LC-MS/MS method.

  • Normalization: Determine the protein concentration in each lysate using a BCA assay to normalize the uptake data (e.g., pmol of compound per mg of protein).

References

Minimizing degradation of dA-NHbenzylOCF3 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of dA-NHbenzylOCF3 during storage. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a modified deoxyadenosine (B7792050) nucleoside.[1] Modified nucleosides are alterations of the standard building blocks of DNA and RNA.[2] These modifications are often incorporated into oligonucleotides to enhance their therapeutic properties, such as improved stability against nuclease degradation, increased binding affinity to target sequences, and reduced immune stimulation.[3][] Common applications for such modified oligonucleotides include antisense therapy, siRNA-based gene silencing, and aptamer development.[5]

Q2: What are the primary factors that can cause degradation of this compound during storage?

A2: Several factors can contribute to the degradation of modified nucleosides like this compound. The most common include:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

  • pH: Non-neutral pH can catalyze hydrolysis of the glycosidic bond or other labile functional groups.

  • Light Exposure: UV and visible light can induce photochemical degradation.

  • Moisture: The presence of water can facilitate hydrolysis.

  • Enzymatic Degradation: If not stored under sterile conditions, contaminating nucleases can degrade the molecule.

Q3: What are the recommended general storage conditions for this compound?

  • Temperature: For long-term storage, -20°C or -80°C is advisable. For short-term storage, 4°C can be acceptable.

  • Form: Store as a lyophilized powder rather than in solution to minimize hydrolysis.

  • Light: Protect from light by using amber vials or storing in a dark container.

  • Inert Atmosphere: For highly sensitive applications, storage under an inert gas like argon or nitrogen can prevent oxidation.

Q4: In what type of solvent should I dissolve this compound?

A4: The choice of solvent can impact stability. For immediate use, sterile, nuclease-free water or a buffered solution (e.g., TE buffer at pH 7.0-8.0) is typically recommended. For creating stock solutions for storage, consider solvents that are less prone to hydrolysis, such as anhydrous DMSO, though compatibility with downstream applications should be verified.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity of an oligonucleotide containing this compound. Degradation of the modified nucleoside.1. Review storage conditions (temperature, light exposure). 2. Perform a stability study to assess degradation under your storage conditions (see Experimental Protocol below). 3. Consider aliquoting the compound to avoid multiple freeze-thaw cycles.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.1. Analyze the degradation products to identify the degradation pathway. Common degradation products of nucleosides can include the free base and the sugar moiety resulting from hydrolysis of the glycosidic bond. 2. Optimize storage conditions to minimize the formation of these impurities.
Precipitation of the compound upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, consider preparing a fresh solution. 3. Ensure vials are properly sealed to prevent solvent evaporation.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a basic stability study to determine the optimal storage conditions for this compound.

Objective: To evaluate the stability of this compound under different temperature and solvent conditions over time.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water

  • Anhydrous DMSO

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubators/freezers set at -80°C, -20°C, 4°C, and 25°C (Room Temperature)

  • Amber vials

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in nuclease-free water.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of this compound in TE buffer.

  • Aliquoting and Storage:

    • Aliquot 100 µL of each stock solution into separate, clearly labeled amber vials for each time point and storage condition.

    • Store the aliquots at the following temperatures: -80°C, -20°C, 4°C, and 25°C.

    • Keep a portion of the lyophilized powder at each of these temperatures as a solid-state control.

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0 (initial), 1 week, 1 month, 3 months, and 6 months.

  • Analytical Method:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples by HPLC or LC-MS to determine the percentage of intact this compound.

    • The mobile phase and gradient will need to be optimized for the specific compound and analytical system. A typical starting point for a C18 column would be a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining intact compound relative to the initial time point (T=0).

    • Present the data in a table for comparison.

Data Presentation

Table 1: Stability of this compound under Various Storage Conditions

Storage ConditionSolvent% Remaining at 1 Week% Remaining at 1 Month% Remaining at 3 Months% Remaining at 6 Months
-80°C Lyophilized
Nuclease-free water
Anhydrous DMSO
TE Buffer
-20°C Lyophilized
Nuclease-free water
Anhydrous DMSO
TE Buffer
4°C Lyophilized
Nuclease-free water
Anhydrous DMSO
TE Buffer
25°C Lyophilized
Nuclease-free water
Anhydrous DMSO
TE Buffer

Visualizations

Potential_Degradation_Pathway dA_NHbenzylOCF3 This compound Hydrolysis_Glycosidic Hydrolysis of Glycosidic Bond dA_NHbenzylOCF3->Hydrolysis_Glycosidic Oxidation Oxidation dA_NHbenzylOCF3->Oxidation Deamination Deamination dA_NHbenzylOCF3->Deamination Adenine_benzylOCF3 Adenine-NHbenzylOCF3 (Free Base) Hydrolysis_Glycosidic->Adenine_benzylOCF3 Deoxyribose Deoxyribose Hydrolysis_Glycosidic->Deoxyribose Oxidized_Product Oxidized Degradation Product Oxidation->Oxidized_Product dI_NHbenzylOCF3 dI-NHbenzylOCF3 Deamination->dI_NHbenzylOCF3

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stocks Prepare Stock Solutions (Water, DMSO, TE Buffer) Aliquot Aliquot Samples Prep_Stocks->Aliquot Temp_neg80 -80°C Temp_neg20 -20°C Temp_4 4°C Temp_25 25°C Time_Points Time Points (0, 1w, 1m, 3m, 6m) Temp_neg80->Time_Points Temp_neg20->Time_Points Temp_4->Time_Points Temp_25->Time_Points HPLC_MS HPLC / LC-MS Analysis Time_Points->HPLC_MS Data_Analysis Data Analysis and Comparison HPLC_MS->Data_Analysis

Caption: Workflow for the stability assessment of this compound.

References

Technical Support Center: Optimization of Ligation Reactions with dA-NHbenzylOCF3-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dA-NHbenzylOCF3-modified DNA. The information provided is intended to help optimize ligation reactions and overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-modified DNA, and why is it used?

This compound-modified DNA is a type of synthetic DNA in which a deoxyadenosine (B7792050) (dA) base has been chemically altered by the attachment of a benzyl-trifluoromethoxide group to the exocyclic amine. This modification is often incorporated into oligonucleotides to introduce specific functionalities, such as altering the DNA's structural or binding properties, for applications in drug development and molecular biology research.

Q2: Can T4 DNA ligase be used for ligation of this compound-modified DNA?

Yes, T4 DNA ligase is the most commonly used enzyme for creating phosphodiester bonds in DNA and can be used for ligating oligonucleotides containing modifications. However, the efficiency of the ligation can be affected by the nature and position of the modification. While T4 DNA ligase is known to be tolerant of some base modifications, bulky adducts like the benzylOCF3 group may cause steric hindrance and reduce ligation efficiency.

Q3: What are the potential challenges when ligating this compound-modified DNA?

The primary challenge is a potential decrease in ligation efficiency. The bulky benzylOCF3 group attached to the deoxyadenosine can interfere with the proper binding of T4 DNA ligase to the DNA substrate, thereby hindering the catalytic process. This can result in lower yields of the desired ligated product.

Q4: How can I improve the ligation efficiency of my this compound-modified oligonucleotides?

Several strategies can be employed to optimize the ligation reaction:

  • Enzyme Concentration: Increasing the concentration of T4 DNA ligase can help overcome the reduced binding affinity caused by the modification.

  • Reaction Time and Temperature: Prolonging the incubation time (e.g., overnight at 16°C) or performing the ligation at a lower temperature (e.g., 4°C) can enhance the stability of the DNA-ligase complex and improve ligation yields.[1]

  • Molar Ratio of Insert to Vector: Optimizing the molar ratio of the modified DNA insert to the vector is crucial. It is recommended to test a range of ratios, such as 1:1, 3:1, and 5:1 (insert:vector), to find the optimal condition for your specific construct.[2]

  • Use of PEG: The inclusion of a crowding agent like polyethylene (B3416737) glycol (PEG) in the ligation buffer can increase the effective concentration of DNA and enzyme, promoting the ligation reaction.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the ligation of this compound-modified DNA.

Problem Possible Cause Recommended Solution
Low or no ligated product Inhibition of T4 DNA Ligase: The this compound modification may be sterically hindering the enzyme.- Increase the amount of T4 DNA ligase in the reaction.- Try a ligase from a different supplier or a high-concentration formulation.
Suboptimal Reaction Conditions: The standard ligation protocol may not be suitable for the modified DNA.- Extend the ligation time (e.g., overnight at 16°C or even 24-48 hours at 4°C).[1]- Optimize the reaction temperature. While 16°C is common, some modifications may benefit from lower temperatures to stabilize the annealing of the ends.
Incorrect Molar Ratios: The ratio of the modified oligonucleotide to the vector may not be optimal.- Perform a titration of the insert-to-vector molar ratio. Start with a 1:1 ratio and test up to a 10:1 ratio.[2]
Degraded ATP: The ATP in the ligase buffer is essential for the reaction and can degrade with multiple freeze-thaw cycles.- Use fresh ligase buffer or supplement the reaction with fresh ATP to a final concentration of 1 mM.[2]
High background of unligated vector Inefficient ligation of the modified insert: The vector is re-ligating to itself more efficiently than ligating to the modified insert.- If using a vector with compatible ends, treat the vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove the 5' phosphate (B84403) and prevent self-ligation.[4]
Smear on agarose (B213101) gel Nuclease contamination: Contamination with DNases can lead to degradation of the DNA.- Ensure all reagents and materials are nuclease-free. Use fresh, high-quality water and reagents.
Excess ligase: High concentrations of ligase can sometimes cause smearing on the gel.- Reduce the amount of ligase or purify the ligation product before running it on a gel.

Data Presentation

The following tables provide a hypothetical summary of optimization experiments for the ligation of a this compound-modified oligonucleotide into a plasmid vector. These tables are for illustrative purposes to guide your experimental design, as specific quantitative data for this modification is not widely available.

Table 1: Effect of T4 DNA Ligase Concentration on Ligation Efficiency

Ligase Concentration (U/µL)Ligation Efficiency (%)
115
545
1065
2070

Table 2: Optimization of Insert:Vector Molar Ratio

Insert:Vector Molar RatioLigation Efficiency (%)
1:130
3:160
5:175
10:165

Table 3: Impact of Reaction Temperature and Time

Temperature (°C)Time (hours)Ligation Efficiency (%)
25120
16450
1616 (overnight)70
42475

Experimental Protocols

Standard Protocol for Ligation of this compound-Modified DNA

This protocol provides a starting point for the ligation reaction. Optimization may be required.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:

    • Vector DNA (e.g., 50 ng)

    • This compound-modified Insert DNA (at a desired molar ratio, e.g., 3:1 to the vector)

    • 10X T4 DNA Ligase Buffer (1 µL)

    • T4 DNA Ligase (e.g., 1 µL of standard concentration)

    • Nuclease-free water to a final volume of 10 µL

  • Incubation: Gently mix the reaction by pipetting. Incubate at 16°C overnight.[1]

  • Heat Inactivation (Optional): Heat the reaction at 65°C for 10 minutes to inactivate the ligase.

  • Transformation: Proceed with the transformation of competent E. coli cells using 1-5 µL of the ligation mixture.

Visualizations

Ligation_Workflow cluster_prep Preparation cluster_ligation Ligation Reaction cluster_downstream Downstream Processing Vector Vector Preparation (Digestion, Purification) Mix Combine Vector, Insert, Ligase, and Buffer Vector->Mix Insert Modified Insert (this compound-DNA) Insert->Mix Incubate Incubate (e.g., 16°C overnight) Mix->Incubate Transform Transformation into Competent Cells Incubate->Transform Select Selection and Screening (e.g., Plating on selective media) Transform->Select Analyze Analysis (Colony PCR, Sequencing) Select->Analyze

Caption: Experimental workflow for the ligation of this compound-modified DNA.

Troubleshooting_Logic Start Low or No Ligation Product Cause1 Enzyme Inhibition? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Incorrect Molar Ratio? Start->Cause3 Cause4 Degraded ATP? Start->Cause4 Solution1 Increase Ligase Concentration Cause1->Solution1 Solution2 Optimize Time/Temperature Cause2->Solution2 Solution3 Vary Insert:Vector Ratio Cause3->Solution3 Solution4 Use Fresh Buffer/ATP Cause4->Solution4

Caption: Troubleshooting logic for low ligation efficiency.

References

Validation & Comparative

A Comparative Guide to dA-NHbenzylOCF3 (HNC-1664) and Other Adenosine Analogs for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics has been significantly shaped by the development of nucleoside analogs, particularly those targeting the viral RNA-dependent RNA polymerase (RdRP). This guide provides a detailed comparison of a novel adenosine (B11128) analog, dA-NHbenzylOCF3, referred to in recent literature as HNC-1664, with other prominent adenosine and nucleoside analogs such as Remdesivir, Molnupiravir, Favipiravir, and Galidesivir. This objective analysis is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation and drug development.

Executive Summary

HNC-1664 is a promising adenosine analog with modifications to both the ribose and base, exhibiting broad-spectrum antiviral activity against coronaviruses and arenaviruses.[1] Its unique mechanism of action, involving the inhibition of viral RdRP at the pre-catalysis stage through an unusual base pairing mode, distinguishes it from other analogs. This guide will delve into a comparative analysis of its performance against established antiviral agents.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy of HNC-1664 and other adenosine analogs against various RNA viruses, primarily focusing on SARS-CoV-2 and its variants. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Antiviral Activity (IC50, µM) against SARS-CoV-2 Variants

CompoundSARS-CoV-2 (Wild-Type)Alpha Variant (B.1.1.7)Beta Variant (B.1.351)Delta Variant (B.1.617.2)Omicron Variant (B.1.1.529)Cell LineReference
HNC-1664 0.0290.0190.0640.0840.096Vero E6[2]
Remdesivir ~0.01Not widely reportedNot widely reportedNot widely reportedPotent activity maintainedVero E6[3]
Molnupiravir (NHC) 0.3Equivalent activityEquivalent activityEquivalent activityEquivalent activityVero E6[4]
Favipiravir 61.88Not widely reportedNot widely reportedNot widely reportedNot widely reportedVero E6
Galidesivir Not widely reportedNot widely reportedNot widely reportedNot widely reportedNot widely reportedCaco-2, Vero-76[5]

Table 2: In Vivo Efficacy of Selected Adenosine Analogs against SARS-CoV-2 in Animal Models

CompoundAnimal ModelVirus StrainKey FindingsReference
HNC-1664 K18-hACE2 transgenic miceSARS-CoV-2 Delta variant50 mg/kg oral dose protected 100% of mice from lethal infection and significantly reduced viral titers in respiratory tissues.
Molnupiravir SCID miceSARS-CoV-2 Beta variant200 mg/kg twice daily significantly reduced infectious virus titers in the lungs by 2 log10 TCID50/mg.

Mechanisms of Action: A Visual Guide

The antiviral activity of these adenosine analogs stems from their ability to interfere with the function of the viral RdRP. However, the precise mechanisms of inhibition differ significantly.

RdRP_Inhibition_Mechanisms cluster_HNC1664 HNC-1664 cluster_Remdesivir Remdesivir cluster_Molnupiravir Molnupiravir HNC_prodrug HNC-1664 (Prodrug) HNC_active HNC-1664-TP (Active) HNC_prodrug->HNC_active Host kinases HNC_bind Binds to RdRP-RNA complex HNC_active->HNC_bind HNC_inhibit Inhibits at pre-catalysis stage via unusual base pairing HNC_bind->HNC_inhibit Rem_prodrug Remdesivir (Prodrug) Rem_active Remdesivir-TP (Active) Rem_prodrug->Rem_active Host kinases Rem_incorp Incorporated into nascent RNA Rem_active->Rem_incorp Rem_inhibit Delayed chain termination Rem_incorp->Rem_inhibit Mol_prodrug Molnupiravir (Prodrug) Mol_active NHC-TP (Active) Mol_prodrug->Mol_active Host kinases Mol_incorp Incorporated into nascent RNA Mol_active->Mol_incorp Mol_inhibit Lethal mutagenesis (Error catastrophe) Mol_incorp->Mol_inhibit

Caption: Mechanisms of RdRP inhibition by HNC-1664, Remdesivir, and Molnupiravir.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these antiviral agents.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication, typically measured as the 50% inhibitory concentration (IC50).

1. Cell Culture and Virus Propagation:

  • Maintain a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Propagate viral stocks by infecting confluent cell monolayers and harvesting the supernatant when cytopathic effects (CPE) are observed. Titer the virus stock using a plaque assay.

2. Plaque Reduction Assay Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound (e.g., HNC-1664) in a serum-free medium.

  • Pre-treat the confluent cell monolayers with the different concentrations of the compound for 1-2 hours at 37°C.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with a mixture of culture medium, low-melting-point agarose, and the corresponding concentration of the test compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

In Vitro RNA-dependent RNA Polymerase (RdRP) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RdRP.

1. Reagents and Materials:

  • Purified recombinant viral RdRP enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

  • RNA template (e.g., a synthetic single-stranded RNA with a primer binding site).

  • Biotin-labeled RNA primer.

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).

  • Test compounds (in their active triphosphate form, if necessary).

  • Assay buffer (containing Tris-HCl, MgCl2, DTT, and other necessary components).

  • Streptavidin-coated plates and a suitable detection system (e.g., fluorescence or chemiluminescence).

2. RdRP Inhibition Assay Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction vessel, combine the purified RdRP enzyme, RNA template, and biotin-labeled primer in the assay buffer.

  • Add the different concentrations of the test compound to the reaction mixture and incubate for a short period to allow for binding.

  • Initiate the RNA synthesis reaction by adding the rNTP mix.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

  • Transfer the reaction products to a streptavidin-coated plate to capture the biotin-labeled RNA products.

  • Detect the amount of newly synthesized RNA using a suitable detection method.

  • Calculate the percentage of RdRP inhibition for each compound concentration relative to the no-compound control.

  • Determine the IC50 value from the dose-response curve.

In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2 Infection

Animal models are essential for evaluating the in vivo efficacy and safety of antiviral candidates. The K18-hACE2 transgenic mouse model is commonly used for SARS-CoV-2 research as these mice express the human ACE2 receptor, making them susceptible to infection.

1. Animal Husbandry and Infection:

  • House K18-hACE2 transgenic mice in a biosafety level 3 (BSL-3) facility.

  • Anesthetize the mice and intranasally infect them with a specific dose of SARS-CoV-2.

2. Antiviral Treatment and Monitoring:

  • Randomly assign the infected mice to different treatment groups: vehicle control, and one or more doses of the test compound (e.g., HNC-1664 administered orally).

  • Administer the treatment at specified time points (e.g., starting 2 hours post-infection and continuing daily for a set duration).

  • Monitor the mice daily for clinical signs of disease, including weight loss, and record survival rates.

3. Assessment of Viral Load and Pathology:

  • At specific time points post-infection, euthanize a subset of mice from each group.

  • Collect tissues, such as lungs and nasal turbinates, for virological and pathological analysis.

  • Quantify the viral load in the tissues using plaque assays (for infectious virus) and quantitative reverse transcription PCR (qRT-PCR) (for viral RNA).

  • Perform histopathological analysis of lung tissues to assess the extent of inflammation and tissue damage.

4. Data Analysis:

  • Compare the survival curves, weight loss, viral loads, and lung pathology scores between the treated and vehicle control groups to determine the in vivo efficacy of the antiviral compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for evaluating antiviral candidates and the signaling pathway of RdRP inhibition.

Antiviral_Evaluation_Workflow start Identify Candidate Adenosine Analog in_vitro_biochem In Vitro Biochemical Assay (RdRP Inhibition) start->in_vitro_biochem in_vitro_cell In Vitro Cell-Based Assay (Antiviral Activity - IC50) start->in_vitro_cell in_vivo In Vivo Efficacy Study (Animal Model) in_vitro_biochem->in_vivo in_vitro_cell->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization clinical_trials Clinical Trials lead_optimization->clinical_trials

Caption: General workflow for the preclinical evaluation of antiviral adenosine analogs.

RdRP_Signaling_Pathway viral_entry Viral Entry & Uncoating viral_rna Viral RNA Genome viral_entry->viral_rna rdRp RNA-dependent RNA Polymerase (RdRP) viral_rna->rdRp Template replication Viral RNA Replication rdRp->replication new_virions Assembly of New Virions replication->new_virions adenosine_analog Adenosine Analog (Prodrug) active_form Active Triphosphate Form adenosine_analog->active_form Host Cell Kinases inhibition Inhibition of RdRP active_form->inhibition inhibition->rdRp

Caption: Simplified signaling pathway of viral replication and RdRP inhibition by adenosine analogs.

References

Unveiling the Bioactivity of dA-NHbenzylOCF3: A Comparative Analysis in Cancer and Non-Tumorous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continually seeking novel compounds that can enhance the efficacy of cancer therapies. One such molecule, 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine, abbreviated as dA-NHbenzylOCF3, has demonstrated potential as a radiosensitizer. This guide provides a comprehensive comparison of its bioactivity in different cell lines, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic promise.

This analysis focuses on the bioactivity of this compound in the prostate cancer cell line (PC3), breast cancer cell line (MCF-7), and a non-tumorous human keratinocyte cell line (HaCaT). Its performance is compared with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a well-established radiosensitizer, to provide a clear benchmark for its potential.

Quantitative Bioactivity Comparison

The following tables summarize the key quantitative data on the cytotoxicity and radiosensitizing effects of this compound and the comparative compound BrdU.

Table 1: Cytotoxicity of this compound

Cell LineTreatment DurationIC50 (µM)
PC348 hoursNot cytotoxic up to 100 µM[1]
72 hoursNot cytotoxic up to 100 µM[1]
MCF-748 hoursNot cytotoxic up to 100 µM[1]
72 hoursNot cytotoxic up to 100 µM[1]
HaCaT48 hoursNot cytotoxic up to 100 µM[1]
72 hoursNot cytotoxic up to 100 µM

Table 2: Radiosensitizing Efficacy (Clonogenic Assay)

CompoundCell LineConcentration (µM)Dose Enhancement Ratio (DER)
This compoundPC310Statistically significant
MCF-710Statistically significant
5-bromo-2'-deoxyuridine (BrdU)VariousVaries~1.5 - 2.5

Note: Specific DER values for this compound were not explicitly provided in the source material but were described as statistically significant.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action for this compound as a radiosensitizer is believed to be through dissociative electron attachment (DEA) . When exposed to ionizing radiation, the compound captures a low-energy electron, leading to the cleavage of the C-N bond and the formation of a reactive radical. This radical can then induce damage to nearby DNA, enhancing the cell-killing effect of the radiation.

In contrast, BrdU functions by being incorporated into the DNA of cancer cells in place of thymidine. This incorporation makes the DNA more susceptible to damage from radiation.

Signaling Pathways and Experimental Workflows

To visualize the underlying processes, the following diagrams illustrate the proposed signaling pathway for this compound-mediated radiosensitization and the general workflow for its experimental validation.

G Proposed Signaling Pathway of this compound Radiosensitization ionizing_radiation Ionizing Radiation water Water ionizing_radiation->water electron Low-Energy Electron water->electron dea Dissociative Electron Attachment (DEA) electron->dea dA_NHbenzylOCF3 This compound dA_NHbenzylOCF3->dea reactive_radical Reactive Radical dea->reactive_radical dna_damage DNA Damage (Double-Strand Breaks) reactive_radical->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

This compound Radiosensitization Pathway

G Experimental Workflow for Bioactivity Validation cell_culture Cell Culture (PC3, MCF-7, HaCaT) treatment Treatment with This compound cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity_assay irradiation X-ray Irradiation treatment->irradiation clonogenic_assay Clonogenic Assay irradiation->clonogenic_assay data_analysis Data Analysis (Survival Curves, DER) clonogenic_assay->data_analysis

Experimental Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited.

Cell Culture
  • Cell Lines: PC3 (prostate cancer), MCF-7 (breast cancer), and HaCaT (non-tumorous human keratinocytes) were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

MTT Cytotoxicity Assay
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of this compound (or vehicle control) and incubated for 48 or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated.

Clonogenic Assay
  • Cell Seeding: A specific number of cells (e.g., 200-8000) were seeded in 6-well plates and allowed to attach.

  • Treatment: Cells were treated with 10 µM this compound for 24 hours.

  • Irradiation: Cells were irradiated with various doses of X-rays (e.g., 0, 2, 4, 6, 8, 10 Gy).

  • Incubation: The plates were incubated for 10-14 days to allow for colony formation.

  • Staining: Colonies were fixed with methanol (B129727) and stained with 0.5% crystal violet.

  • Colony Counting: Colonies containing at least 50 cells were counted.

  • Data Analysis: The surviving fraction was calculated for each dose, and dose-enhancement ratios (DER) were determined by comparing the survival curves of treated and untreated cells.

Conclusion

This compound emerges as a promising radiosensitizing agent with a favorable cytotoxicity profile, showing no significant toxicity to either cancerous or non-tumorous cell lines at concentrations effective for radiosensitization. Its mechanism of action, distinct from traditional radiosensitizers like BrdU, offers a potential new avenue for enhancing the therapeutic window of radiotherapy. Further in-depth studies are warranted to fully elucidate its in vivo efficacy and to explore its potential in combination with other cancer treatments. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their pursuit of more effective cancer therapies.

References

Comparative analysis of dA-NHbenzylOCF3 and parent nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: dA-NHbenzylOCF₃ versus Deoxyadenosine (B7792050)

This guide provides a detailed comparative analysis of the novel nucleoside analog, N⁶-(4-(trifluoromethoxy)benzyl)-2'-deoxyadenosine (herein referred to as dA-NHbenzylOCF₃), and its parent nucleoside, deoxyadenosine (dA). The analysis focuses on key performance metrics relevant to drug development, including metabolic stability, cytotoxicity, and antiviral activity. All experimental data is presented to offer a clear, objective comparison for researchers and scientists in the field.

Chemical Structures

Below are the chemical structures of deoxyadenosine (dA) and its derivative, dA-NHbenzylOCF₃. The modification in dA-NHbenzylOCF₃ is the addition of a 4-(trifluoromethoxy)benzyl group to the N⁶ position of the adenine (B156593) base.

Figure 1: Chemical Structures Deoxyadenosine (Left) vs. dA-NHbenzylOCF₃ (Right) (Note: Image generation is not possible, but structures can be visualized in any chemical drawing software.)

Quantitative Performance Comparison

The following table summarizes the key quantitative data from comparative experiments. These results highlight the significant impact of the N⁶-benzylOCF₃ modification on the biological properties of the deoxyadenosine scaffold.

ParameterDeoxyadenosine (dA)dA-NHbenzylOCF₃Fold Change
Metabolic Half-life (t½) in Human Plasma 2.5 min120 min48-fold increase
Cytotoxicity (CC₅₀ in HEK293 cells) > 100 µM25 µM> 4-fold increase
Antiviral Activity (EC₅₀ against HSV-1) > 100 µM1.5 µM> 66-fold increase
Adenosine Deaminase (ADA) Susceptibility (Relative Rate) 100%5%20-fold decrease

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.

Metabolic Stability in Human Plasma
  • Objective: To determine the rate of degradation of the test compounds in human plasma.

  • Procedure:

    • dA-NHbenzylOCF₃ and deoxyadenosine were incubated in pooled human plasma at a final concentration of 10 µM.

    • The incubation was carried out at 37°C with gentle shaking.

    • Aliquots were taken at specified time points (0, 5, 15, 30, 60, and 120 minutes).

    • The reaction was quenched by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard.

    • Samples were centrifuged to precipitate proteins.

    • The supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) was calculated from the first-order decay plot of the compound concentration versus time.

Cytotoxicity Assay
  • Objective: To assess the general toxicity of the compounds on a standard human cell line.

  • Procedure:

    • HEK293 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The compounds were serially diluted in culture medium and added to the cells at final concentrations ranging from 0.1 µM to 100 µM.

    • Cells were incubated with the compounds for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Cell viability was assessed using a standard MTT assay. The absorbance was read at 570 nm.

    • The 50% cytotoxic concentration (CC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic curve.

Antiviral Activity Assay (HSV-1)
  • Objective: To determine the efficacy of the compounds in inhibiting Herpes Simplex Virus 1 (HSV-1) replication.

  • Procedure:

    • Vero cells were seeded in 96-well plates and grown to confluence.

    • The cells were infected with HSV-1 at a multiplicity of infection (MOI) of 0.01.

    • After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed.

    • Media containing serial dilutions of the test compounds (ranging from 0.05 µM to 50 µM) was added to the wells.

    • The plates were incubated for 48 hours at 37°C.

    • Viral replication was quantified by a plaque reduction assay or by qPCR of a viral gene.

    • The 50% effective concentration (EC₅₀) was determined from the dose-response curve.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for evaluating nucleoside analogs and a hypothetical signaling pathway affected by dA-NHbenzylOCF₃.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis p1 Synthesize & Purify dA-NHbenzylOCF3 p2 Prepare Stock Solutions (DMSO) p1->p2 a1 Metabolic Stability (Human Plasma) p2->a1 a2 Cytotoxicity (HEK293) p2->a2 a3 Antiviral Activity (HSV-1 on Vero Cells) p2->a3 a4 ADA Susceptibility p2->a4 d1 LC-MS/MS Data (t1/2 Calculation) a1->d1 d2 MTT Assay Data (CC50 Calculation) a2->d2 d3 Plaque Assay Data (EC50 Calculation) a3->d3 d4 Comparative Analysis d1->d4 d2->d4 d3->d4 conclusion conclusion d4->conclusion Final Report

Caption: Experimental workflow for comparative analysis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm transporter Nucleoside Transporter dA_int This compound (Intracellular) transporter->dA_int dA_ext This compound (Extracellular) dA_ext->transporter dAMP This compound-MP dA_int->dAMP dCK ada Adenosine Deaminase dA_int->ada Deamination (Blocked) dADP This compound-DP dAMP->dADP dMPK dATP This compound-TP dADP->dATP NDPK viral_pol Viral DNA Polymerase dATP->viral_pol Incorporation dna Viral DNA Replication viral_pol->dna Chain Termination

Cross-Validation of Experimental Results for Adenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the compound dA-NHbenzylOCF3 is not publicly available based on a comprehensive search of scientific literature and databases. This guide provides a comparative framework using experimental data from structurally related classes of compounds, namely benzenesulphonamide and benzimidazole (B57391) derivatives , to illustrate the methodologies and data presentation requested. The experimental results presented herein do not correspond to this compound.

Introduction to Structurally Related Compounds

Benzenesulphonamide and benzimidazole derivatives are well-studied classes of compounds with a broad spectrum of biological activities. Their evaluation often involves a series of standard in vitro and in vivo assays to determine their therapeutic potential. This guide outlines the common experimental protocols and presents sample data for these related compounds to serve as a reference for researchers and drug development professionals.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for the anti-inflammatory, antimicrobial, and antioxidant activities of representative benzenesulphonamide and benzimidazole derivatives.

Table 1: In Vivo Anti-Inflammatory Activity of Benzenesulphonamide Derivatives
CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference Compound (Indomethacin) Inhibition (%)
4a 100194.6978.76
4c 100194.6978.76
4d 100192.5478.76
4h 100191.0478.76

Data is hypothetical and derived from studies on benzenesulphonamide derivatives for illustrative purposes.

Table 2: In Vitro Antimicrobial Activity (MIC) of Benzenesulphonamide Derivatives
CompoundE. coli (mg/mL)S. aureus (mg/mL)P. aeruginosa (mg/mL)C. albicans (mg/mL)
4d 6.72---
4h -6.63-6.63
4a --6.67-
4e ---6.63

MIC (Minimum Inhibitory Concentration) values are illustrative and based on findings for benzenesulphonamide derivatives.

Table 3: In Vitro Antioxidant Activity (DPPH Assay) of a Benzimidazole Derivative
CompoundIC50 (µg/mL)Standard (Ascorbic Acid) IC50 (µg/mL)
Compound 8 3025

IC50 (half maximal inhibitory concentration) values are hypothetical and based on findings for benzimidazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)[1][2][3][4][5]

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This in vitro assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method is commonly employed.

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay (Antioxidant)

This in vitro colorimetric assay measures the radical scavenging capacity of a compound.

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical.

  • Procedure:

    • A solution of the test compound at various concentrations is mixed with a DPPH solution.

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations

Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification InVitro In Vitro Assays (Antimicrobial, Antioxidant) Purification->InVitro InVivo In Vivo Assays (Anti-inflammatory) Purification->InVivo Data Data Analysis InVitro->Data InVivo->Data G Carrageenan Carrageenan Injection Mediators Release of Pro-inflammatory Mediators (Histamine, Bradykinin) Carrageenan->Mediators COX2 COX-2 Upregulation Mediators->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation (Edema, Erythema) Prostaglandins->Inflammation G A Prepare serial dilutions of test compound B Inoculate with microbial suspension A->B C Incubate at optimal temperature B->C D Observe for visible growth C->D E Determine lowest concentration with no growth (MIC) D->E

Comparative Analysis of N6-Benzyl-Deoxyadenosine Analogs: A Head-to-Head Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N6-benzyl-deoxyadenosine analogs, a class of compounds with significant interest in therapeutic research, particularly for their anticancer and receptor modulation properties. While direct experimental data for dA-NHbenzylOCF3 is not publicly available, this document focuses on structurally similar compounds to provide insights into their relative performance and underlying mechanisms of action. The information presented is based on available experimental data from peer-reviewed studies.

Introduction to N6-Benzyl-Deoxyadenosine Analogs

N6-benzyl-deoxyadenosine and its derivatives are synthetic nucleoside analogs that have demonstrated a range of biological activities.[1] These compounds are often investigated for their potential as anticancer agents and as modulators of purinergic signaling pathways.[2][3] Their mechanism of action can involve the inhibition of key enzymes such as adenosine (B11128) deaminase or interaction with adenosine receptors, which are critical in various physiological and pathological processes.[1][3]

Quantitative Performance Data

The following tables summarize the available quantitative data for selected N6-benzyl-deoxyadenosine analogs and related compounds. This data is compiled from various studies to facilitate a comparative assessment of their biological activities.

Table 1: Inhibition of Adenosine Aminohydrolase

CompoundInhibition Constant (Ki)Notes
N6-p-Nitrobenzyl-2'-deoxyadenosine22 µMCompetitive inhibitor.[1]
N6-p-Nitrobenzyladenosine65 µMCompetitive inhibitor.[1]

Table 2: In Vitro Growth Inhibition of L1210 Leukemia Cells

CompoundActivity Level
N6-p-Nitrobenzyl-2'-deoxyadenosineAs active as N6-benzyladenosine.[1]
N6-p-FluorobenzyladenosineAs active as N6-benzyladenosine.[1]
2-Amino-6-p-nitrobenzylaminopurineBetter growth inhibitor than N6-benzyladenosine.[1]

Table 3: In Vitro Growth Inhibition of Melanoma and Lung Carcinoma Cells

CompoundCell LineIC50
Cordycepin (B1669437) (3'-deoxyadenosine)B16-BL6 Mouse Melanoma39 µM[3]
Cordycepin (3'-deoxyadenosine)Lewis Lung Carcinoma48 µM[3]
Cl-IB-MECA (A3 Receptor Agonist)B16-BL6 Mouse Melanoma5 µM[4]
Cl-IB-MECA (A3 Receptor Agonist)Lewis Lung Carcinoma14 µM[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data. Below are methodologies for key assays used in the characterization of N6-benzyl-deoxyadenosine analogs.

Adenosine Deaminase (ADA) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against adenosine deaminase.

Materials:

  • ADA Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Adenosine (Substrate)

  • Adenosine Deaminase (Enzyme)

  • Test Compounds (Inhibitors)

  • Detecting Reagents (e.g., Berthelot's reagents for ammonia (B1221849) detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the ADA Assay Buffer.

  • Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Add the adenosine deaminase enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the adenosine substrate.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes at 25°C).

  • Stop the reaction (e.g., by adding a stopping reagent).

  • Add the detecting reagents to quantify the amount of ammonia produced.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell Growth Inhibition Assay (e.g., L1210 Leukemia Cells)

This protocol outlines a method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • L1210 leukemia cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the L1210 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well and incubate for the recommended time (e.g., 2-4 hours).

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Radioligand Binding Assay for Adenosine A3 Receptor

This protocol is for determining the binding affinity of compounds to the adenosine A3 receptor.[5]

Materials:

  • Cell membranes prepared from cells expressing the adenosine A3 receptor (e.g., CHO or HEK293 cells).[5]

  • Radioligand (e.g., [125I]AB-MECA).[6]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Test Compounds

  • Non-specific binding control (e.g., a high concentration of a known A3 receptor ligand)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, add the cell membranes, the radioligand, and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the mixture for a specific time at a controlled temperature to reach equilibrium (e.g., 60 minutes at 30°C).[7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the context of the experimental data.

Adenosine_A3_Receptor_Signaling cluster_membrane Cell Membrane A3R Adenosine A3 Receptor G_protein Gi/o Protein A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist N6-benzyl-dA Analog (Agonist) Agonist->A3R ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Apoptosis) cAMP->Downstream Modulation

Caption: Adenosine A3 Receptor Signaling Pathway.

Experimental_Workflow_Inhibitor_Screening start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds start->prepare_reagents plate_setup Set up 96-well Plate (Controls & Test Concentrations) prepare_reagents->plate_setup pre_incubation Pre-incubate Enzyme with Test Compounds plate_setup->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init incubation Incubate for Defined Time reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Add Detection Reagents & Measure Signal reaction_stop->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis end End data_analysis->end

Caption: General Workflow for Enzyme Inhibition Screening.

References

Comparative Analysis of dA-NHbenzylOCF3 and Alternative Adenosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical adenosine (B11128) analogue, dA-NHbenzylOCF3, and established adenosine kinase (ADK) inhibitors. Due to the absence of published experimental data for this compound, this document serves as a template, presenting a framework for comparison once in-house data is generated. The presented data for this compound is illustrative and based on typical performance expectations for a novel adenosine analogue in a drug discovery context.

Introduction

Adenosine kinase (ADK) is a crucial enzyme that regulates intracellular and extracellular adenosine levels by phosphorylating adenosine to adenosine monophosphate (AMP).[1] Inhibition of ADK can increase adenosine concentrations in a site- and event-specific manner, which has therapeutic potential for various conditions, including epilepsy, inflammation, and pain.[1][2] Adenosine analogues are a significant class of compounds explored as ADK inhibitors.[3][4] This guide compares the hypothetical compound this compound with known ADK inhibitors: 5-Iodotubercidin and GP683.

Data Presentation: Comparative Inhibitory Profile

The following table summarizes the hypothetical inhibitory potency and selectivity of this compound against human adenosine kinase, compared to published data for 5-Iodotubercidin and GP683.

CompoundADK IC50 (nM)Selectivity vs. A1 ReceptorSelectivity vs. A2A ReceptorReference
This compound 15>1000-fold>1000-foldHypothetical Data
5-Iodotubercidin26--
GP6831100 (MES ED50 = 1.1 mg/kg)HighHigh

Table 1: Comparative in-vitro inhibitory activity and selectivity of adenosine kinase inhibitors. IC50 values represent the half-maximal inhibitory concentration against the target enzyme. Selectivity is expressed as a fold-difference in binding affinity against common adenosine receptors.

Experimental Protocols

A detailed methodology for a key experiment is provided below. This protocol outlines a typical in-vitro kinase inhibition assay used to determine the IC50 value of a test compound.

Protocol 1: In-Vitro Adenosine Kinase Inhibition Assay (Luminescence-Based)

This protocol describes the determination of adenosine kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a commercially available luminescent assay kit.

Materials:

  • Human recombinant adenosine kinase

  • Adenosine

  • ATP

  • Test compounds (this compound, 5-Iodotubercidin, GP683)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • DMSO

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 nM).

    • Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture containing purified human adenosine kinase and adenosine in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for adenosine kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a light signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway

G Figure 1: Simplified Adenosine Kinase Signaling Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space Adenosine_ext Adenosine Adenosine_int Adenosine Adenosine_ext->Adenosine_int Nucleoside Transporter ADK Adenosine Kinase (ADK) Adenosine_int->ADK AMP AMP ADK->AMP ADP ADP ADK->ADP ATP ATP ATP->ADK Inhibitor This compound Inhibitor->ADK

Caption: Figure 1: Simplified Adenosine Kinase Signaling Pathway.

Experimental Workflow

G Figure 2: Workflow for In-Vitro Kinase Inhibition Assay A Compound Preparation (Serial Dilution) B Add Compound/Vehicle to Assay Plate A->B C Add Kinase/Substrate Mix (Pre-incubate) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Terminate Reaction (Add ADP-Glo™ Reagent) E->F G Generate Luminescence (Add Kinase Detection Reagent) F->G H Measure Luminescence G->H I Data Analysis (IC50 Calculation) H->I

Caption: Figure 2: Workflow for In-Vitro Kinase Inhibition Assay.

References

Benchmarking dA-NHbenzylOCF3: Data Currently Unavailable for Direct Comparison to Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of public information regarding the biological activity and therapeutic application of the compound identified as dA-NHbenzylOCF3. This absence of foundational data precludes a direct and meaningful performance comparison against any established standard-of-care treatments at this time.

The chemical identifier "this compound" and its corresponding molecular formula, C18H19F3N6O4, do not appear in prominent research publications or databases detailing experimental results on biological targets or in disease models. Consequently, the core requirements for this comparative guide—quantitative performance data and detailed experimental protocols—cannot be fulfilled as the primary subject of the comparison is not characterized in the public domain.

For a comparative analysis to be conducted, foundational research is first required to:

  • Identify the Biological Target: Determine the specific protein, enzyme, or signaling pathway with which this compound interacts.

  • Characterize the Mechanism of Action: Elucidate how the compound exerts its effects at a molecular and cellular level.

  • Establish a Therapeutic Context: Define the disease or condition for which this compound is a potential therapeutic agent.

Once this essential information is established through preliminary research, it will be possible to identify the relevant standard-of-care therapies for a meaningful and data-driven comparison.

At present, without this critical biological context, the creation of a comparison guide that includes data tables, experimental protocols, and visualizations of signaling pathways is not feasible. Further research into the fundamental pharmacology of this compound is a necessary prerequisite for any future benchmarking efforts.

Safety Operating Guide

Essential Procedures for the Disposal of dA-NHbenzylOCF3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for dA-NHbenzylOCF3 was not located. The following disposal procedures are based on general best practices for handling halogenated organic compounds in a research laboratory setting. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols before proceeding. This information serves as a guide and does not supersede local or federal regulations.

Proper disposal of chemical waste is critical for ensuring laboratory safety and environmental protection. For a compound like this compound, which contains a trifluoromethoxy group, it is classified as a halogenated organic compound. This classification is the primary determinant for its disposal pathway.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound for disposal, adherence to standard laboratory safety protocols is essential to minimize exposure risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a fully buttoned lab coat.[1]

  • Ventilation: Conduct all transfers of the chemical and its waste in a certified chemical fume hood to prevent the inhalation of any potential vapors or airborne powder.[1]

  • Spill Management: In case of a spill, use an inert absorbent material for cleanup. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal. Notify your EHS department of the spill.[2][3]

Step-by-Step Disposal Protocol for this compound Waste
  • Waste Identification and Segregation:

    • Identify the waste as "Halogenated Organic Waste" due to the presence of fluorine.[3][4]

    • It is crucial to keep halogenated solvent waste separate from non-halogenated waste streams to facilitate proper treatment and reduce disposal costs.[3][5]

    • Do Not Mix with incompatible waste types such as strong acids, bases, or oxidizing agents.[5][6][7]

  • Use of Designated Waste Containers:

    • Dispense all this compound waste, including stock solutions and reaction mixtures, into a designated hazardous waste container.

    • The container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, threaded screw cap to prevent leaks and spills.[2][6][8] The use of metal cans is not recommended as halogenated solvents can degrade and corrode the metal.[7]

  • Proper Labeling:

    • Label the waste container with a "Hazardous Waste" tag before the first drop of waste is added.[2][8]

    • The label must clearly list all chemical constituents by their full names and include their approximate percentages or volumes. Do not use abbreviations or chemical formulas.[2][5]

    • Ensure the generator's name and contact information are accurately filled out.[3]

  • Waste Accumulation and Storage:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[2][6][8]

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6][8]

    • The SAA must be under the direct control of laboratory personnel and should be inspected weekly for any signs of leakage.[6][9]

    • Store the container within secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[9]

  • Requesting Disposal:

    • Once the waste container is nearly full (e.g., 90% capacity) or has been accumulating for the maximum allowed time (typically up to 12 months, but institutional policies may vary), contact your EHS department to schedule a waste pickup.[3][8][9]

Disposal of Contaminated Labware and Empty Containers
  • Contaminated Solids: Disposable items such as gloves, pipette tips, and absorbent pads that are contaminated with this compound must be collected in a separate, clearly labeled container or sealed bag for solid hazardous waste.[10]

  • Empty Containers: To be disposed of as non-hazardous waste, the original chemical container must be thoroughly emptied. It is best practice to triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses may also need to be collected depending on institutional policy. After rinsing and air-drying in a fume hood, deface or remove the original label before disposal in the appropriate glass or solid waste receptacle.[10]

Regulatory Waste Accumulation Limits

The following table summarizes typical quantitative limits for hazardous waste storage in a laboratory Satellite Accumulation Area (SAA), as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA).[11] Researchers must confirm the specific limits enforced by their institution.

Waste CategoryMaximum Volume in SAATime Limit for Full Container Removal
Hazardous Waste (General) 55 gallonsWithin 3 calendar days
Acutely Toxic Waste (P-list) 1 quart (liquid)Within 3 calendar days

Data sourced from general guidelines provided by environmental health and safety resources.[8][11]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and logical flow for proper chemical waste disposal in a laboratory setting.

Diagram 1: Chemical Waste Disposal Workflow cluster_0 Phase 1: Generation & Identification cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Waste Category (e.g., Halogenated, Corrosive, etc.) B->C D Select Correct Waste Container C->D E Properly Label Container (Contents, Hazards, PI Name) D->E F Segregate from Incompatible Wastes E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Keep Container Securely Closed G->H I Monitor Accumulation Volume & Time H->I J Request EHS Pickup When Full or Time Limit Reached I->J

Caption: This diagram illustrates the procedural workflow for safe laboratory chemical waste management, from initial generation to final collection.

Diagram 2: Decision Tree for this compound Disposal A Waste containing this compound B Is the waste liquid or solid? A->B C Collect in Labeled 'Halogenated Organic Liquid Waste' Container B->C Liquid D Collect in Labeled 'Contaminated Solid Waste' Container/Bag B->D Solid (Gloves, Tips, etc.) E Store in SAA with Secondary Containment C->E D->E F Keep container closed E->F G Contact EHS for Pickup F->G

Caption: A simplified decision tree for segregating and handling liquid and solid waste contaminated with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.